Comparative Technical Guide: 1-(4-Ethoxyphenyl)piperazine vs. 1-(4-Methoxyphenyl)piperazine
This technical guide provides a rigorous comparison between 1-(4-ethoxyphenyl)piperazine (EOPP) and 1-(4-methoxyphenyl)piperazine (MeOPP) . It is designed for researchers in medicinal chemistry and pharmacology, focusing...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a rigorous comparison between 1-(4-ethoxyphenyl)piperazine (EOPP) and 1-(4-methoxyphenyl)piperazine (MeOPP) . It is designed for researchers in medicinal chemistry and pharmacology, focusing on their physicochemical properties, synthesis, and receptor binding profiles.
Executive Summary
The N-arylpiperazine moiety is a "privileged structure" in drug discovery, serving as a core pharmacophore for ligands targeting Serotonin (5-HT) and Dopamine (D) G-protein coupled receptors (GPCRs).
1-(4-methoxyphenyl)piperazine (MeOPP) is a well-characterized 5-HT1A/5-HT7 ligand and a known metabolite of several azapirone drugs. It has also appeared as a designer drug due to its psychoactive properties.
1-(4-ethoxyphenyl)piperazine (EOPP) is its lipophilic homolog. While less distinct in the literature as a standalone drug, it serves as a critical probe in Structure-Activity Relationship (SAR) studies to evaluate the steric tolerance and lipophilic requirements of the receptor binding pocket.
Physicochemical Properties Comparison
The transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent significantly alters the lipophilicity and steric volume of the molecule without changing its electronic character (both are electron-donating groups).
Table 1: Comparative Physicochemical Profile
Property
1-(4-Methoxyphenyl)piperazine (MeOPP)
1-(4-Ethoxyphenyl)piperazine (EOPP)
Impact on Drug Design
CAS Number
38212-30-5 (Base) / 38869-47-5 (2HCl)
46415-29-6
Identification
Molecular Formula
C₁₁H₁₆N₂O
C₁₂H₁₈N₂O
EOPP has +1 CH₂ unit
Molecular Weight
192.26 g/mol
206.29 g/mol
Minimal impact on ligand efficiency
CLogP (Est.)
~1.1 - 1.3
~1.6 - 1.8
EOPP is more lipophilic , enhancing BBB penetration.
Topological Polar Surface Area (TPSA)
32.7 Ų
32.7 Ų
Identical (Polar heteroatoms unchanged)
H-Bond Donors/Acceptors
1 / 3
1 / 3
Identical interaction potential
pKa (Piperazine N)
~9.1
~9.1
Both exist as cations at physiological pH
Steric Bulk (Substituent)
Small (Methoxy)
Moderate (Ethoxy)
EOPP probes the depth of the receptor hydrophobic pocket.
Synthesis & Experimental Protocols
Two primary methods are employed for the synthesis of these compounds. The Buchwald-Hartwig Amination is preferred for high yield and purity, while the Bis(2-chloroethyl)amine Cyclization is a classic industrial route.
Reflux 4-methoxyaniline (or 4-ethoxyaniline) with bis(2-chloroethyl)amine hydrochloride in chlorobenzene or butanol for 24-48 hours.
Requires vigorous basic workup and is prone to lower yields due to polymerization side reactions.
Visualization: Synthesis Workflow
Caption: General Buchwald-Hartwig cross-coupling workflow for the synthesis of N-arylpiperazines.
Pharmacology & Mechanism of Action
Both compounds act primarily on the serotonergic system. The phenylpiperazine core is a "privileged scaffold" that mimics the indole ring of serotonin, allowing binding to 5-HT receptors.
1-(4-Methoxyphenyl)piperazine (MeOPP)
5-HT1A Receptor : Acts as a mixed agonist/antagonist depending on the signaling pathway (G-protein vs. Beta-arrestin).
Dopamine Receptors : Moderate affinity for D2 receptors.
Psychoactivity : MeOPP produces amphetamine-like stimulant effects and mild euphoria, leading to its classification as a designer drug in some jurisdictions.
1-(4-Ethoxyphenyl)piperazine (EOPP)
Lipophilic Tuning : The ethoxy group increases the LogP, facilitating greater blood-brain barrier (BBB) permeability compared to MeOPP.
Receptor Selectivity :
Steric Fit : The 5-HT1A binding pocket has a hydrophobic cleft that accommodates the 4-position substituent. While the methoxy group fits well, the ethoxy group begins to probe the steric limit.
Activity : Generally retains the 5-HT1A/5-HT7 profile of MeOPP. However, in some SAR series, extending the alkyl chain beyond methoxy (to ethoxy or propoxy) can decrease affinity if the pocket is tight, or increase selectivity if the pocket is deep. EOPP is often used to define this steric boundary.
Visualization: Receptor Interaction Logic
Caption: Pharmacological interaction profile highlighting the enhanced lipophilicity of EOPP.
Metabolism and Pharmacokinetics (ADME)
A critical aspect of these compounds is their metabolic fate. Both undergo oxidative dealkylation in the liver, converging to a common metabolite.
MeOPP Metabolism : Primarily metabolized by CYP2D6 via O-demethylation to form 1-(4-hydroxyphenyl)piperazine (4-HO-PP) .
EOPP Metabolism : Undergoes O-deethylation. This reaction is often catalyzed by CYP1A2 and CYP2D6 (similar to the metabolism of phenacetin to paracetamol).
Convergence : The formation of 4-HO-PP represents a "metabolic funnel." 4-HO-PP is more polar and typically inactive or has significantly altered receptor affinity, marking the termination of the parent drug's primary effect.
Visualization: Metabolic Convergence
Caption: Metabolic pathways showing the convergence of both compounds to the 4-hydroxy metabolite.
Applications in Drug Discovery[3][4]
Synthons : Both compounds are used as intermediates (synthons) to build "Long-Chain Arylpiperazines" (LCAPs). The secondary amine of the piperazine is alkylated with a linker (e.g., butyl chain) attached to a terminal imide or amide.
Example: NAN-190 is a classic 5-HT1A antagonist derived from the 1-(2-methoxyphenyl)piperazine scaffold (an isomer of MeOPP).
Probes : EOPP is specifically used to test the "limit" of lipophilicity in a lead series. If replacing MeOPP with EOPP retains activity but increases brain exposure, the ethoxy modification is favorable.
References
Staack, R.F., & Maurer, H.H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link
Bojarski, A.J., et al. (2004). The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands. Bioorganic & Medicinal Chemistry Letters, 14(23), 5863-5866. Link
Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-2414. Link
National Center for Advancing Translational Sciences (NCATS) . 1-(4-Methoxyphenyl)piperazine Hydrochloride. Inxight Drugs. Link
Cayman Chemical . 1-(4-Methoxyphenyl)piperazine (hydrochloride) Product Information. Link
Technical Guide: Molecular Weight & Physicochemical Profiling of 1-(4-Ethoxyphenyl)-piperazine Dihydrochloride
The following technical guide details the molecular weight, physicochemical properties, and analytical verification of 1-(4-Ethoxyphenyl)-piperazine dihydrochloride . Executive Summary 1-(4-Ethoxyphenyl)-piperazine dihyd...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular weight, physicochemical properties, and analytical verification of 1-(4-Ethoxyphenyl)-piperazine dihydrochloride .
Executive Summary
1-(4-Ethoxyphenyl)-piperazine dihydrochloride is a substituted phenylpiperazine derivative widely utilized as a pharmacophore in medicinal chemistry. It serves as a critical intermediate in the synthesis of serotonin (5-HT) receptor ligands, antifungal agents, and antipsychotic therapeutics.
Precise knowledge of its molecular weight (MW) and salt stoichiometry is non-negotiable for researchers. Miscalculation of the counter-ion ratio (monohydrochloride vs. dihydrochloride) leads to stoichiometric errors in synthesis and inaccurate dosing in pharmacological assays. This guide provides the definitive molecular weight calculation, analytical verification protocols, and handling standards.
Chemical Identity & Molecular Weight Analysis[1][2][3][4]
CAS Number (Dihydrochloride): Often custom synthesized; referenced via free base CAS with salt specification.
Molecular Weight Calculation
The molecular weight is derived from the sum of the free base and the two hydrochloric acid counter-ions.
Component
Molecular Formula
Contribution ( g/mol )
Free Base
206.29
Counter-ion
Total Salt
279.21
Critical Note: Commercial samples may exist as hydrates. Always verify the Certificate of Analysis (CoA) for water content (e.g.,
), which will further increase the effective formula weight.
Structural Visualization
The following diagram illustrates the structural assembly and stoichiometric relationships.
Figure 1: Structural composition and stoichiometric assembly of the dihydrochloride salt.
Analytical Verification & Quality Control
Trusting the label is insufficient in high-stakes drug development. The following self-validating protocols ensure the compound identity and salt form are correct.
Differentiating Salt Forms (Titration Protocol)
To distinguish between the monohydrochloride and dihydrochloride forms, a potentiometric titration of the chloride content is the gold standard.
Protocol:
Dissolution: Dissolve 100 mg of the substance in 50 mL of deionized water.
Acidification: Add 1 mL of nitric acid (
) to prevent carbonate interference.
Titration: Titrate with 0.1 N Silver Nitrate (
) using a potentiometric electrode.
Calculation:
Target for 2HCl: ~25.4% Chloride.
Target for 1HCl: ~14.6% Chloride.
Mass Spectrometry (LC-MS)
In LC-MS analysis, the salt dissociates. You will observe the parent ion of the free base.
Expected m/z:
Interpretation: The absence of the salt mass in the primary ion peak is normal; the salt is confirmed via the titration method above or elemental analysis.
Analytical Workflow Diagram
Figure 2: Multi-modal analytical workflow for validating identity and stoichiometry.
Applications in Drug Development[7]
Medicinal Chemistry
1-(4-Ethoxyphenyl)piperazine is a versatile building block. The piperazine nitrogen (N4) acts as a nucleophile, allowing attachment to various scaffolds via alkylation or acylation.
4-(1-Piperazinyl)phenetole Dihydrochloride: A Definitive Guide to Its Synthesis, Physicochemical Profiling, and Application in Neuroreceptor Ligand Design
Executive Summary In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold is a privileged pharmacophore, serving as the structural backbone for numerous atypical antipsychotics, anxio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold is a privileged pharmacophore, serving as the structural backbone for numerous atypical antipsychotics, anxiolytics, and antidepressants. 4-(1-Piperazinyl)phenetole dihydrochloride —widely known by its synonym 1-(4-Ethoxyphenyl)piperazine dihydrochloride —is a critical synthetic intermediate and modular building block in medicinal chemistry.
Unlike its unsubstituted or methoxy-substituted counterparts, the ethoxy moiety on the phenyl ring provides a unique steric and lipophilic profile that significantly alters receptor binding kinetics, particularly at serotonergic (5-HT
, 5-HT) and dopaminergic (D, D) G-protein coupled receptors (GPCRs)[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its use, and a self-validating synthetic protocol for its preparation.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The dihydrochloride salt form is specifically engineered to overcome the inherent instability and hydrophobicity of the free base [1].
Highly soluble in HO and DMSO; Insoluble in non-polar organics
pKa (Predicted)
~9.0 (Aliphatic N), ~3.5 (Aniline-like N)
Mechanistic Rationale: The Arylpiperazine Pharmacophore
Receptor Binding Dynamics
The utility of 1-(4-ethoxyphenyl)piperazine in drug design stems from its ability to perfectly mimic the endogenous monoamine neurotransmitters while providing additional anchor points for receptor subtype selectivity.
Structure-activity relationship (SAR) studies demonstrate that the protonated aliphatic nitrogen of the piperazine ring forms a critical salt bridge (or strong hydrogen bond) with a highly conserved aspartate residue (e.g., Asp116 in 5-HT
or Asp114 in D) located in transmembrane helix III[3]. Simultaneously, the electron-rich ethoxyphenyl ring projects into an aromatic cleft formed by helices IV and VI, engaging in - stacking with tryptophan and phenylalanine residues [3].
Causality of the Ethoxy Group: Why choose an ethoxy substitution over a methoxy or hydrogen? The ethoxy group increases the localized lipophilicity (LogP) and steric bulk of the tail. This specifically enhances the ligand's ability to occupy the deep hydrophobic pocket formed by Phe362 and Leu366 in the 5-HT
receptor, often driving selectivity away from -adrenergic receptors, which have a more sterically restricted binding site [4].
Pharmacophoric mapping of 4-(1-Piperazinyl)phenetole within aminergic GPCR binding pockets.
Causality of the Dihydrochloride Salt
The free base of 1-(4-ethoxyphenyl)piperazine contains an electron-rich aniline-like nitrogen. When exposed to atmospheric oxygen and light, this moiety is highly susceptible to radical oxidation, causing the compound to degrade and turn dark brown over time. By converting it to a dihydrochloride salt , both the aliphatic secondary amine and the weaker aniline-like tertiary amine are protonated. This dual protonation completely desensitizes the aromatic system to oxidation, ensuring long-term shelf stability. Furthermore, it guarantees rapid and complete dissolution in aqueous physiological buffers, which is a strict prerequisite for in vitro pharmacological screening.
Synthetic Workflows: Buchwald-Hartwig Amination
Traditional Nucleophilic Aromatic Substitution (S
Ar) cannot be used to synthesize this compound because the ethoxy group is strongly electron-donating, rendering the aromatic ring unreactive to nucleophilic attack. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory synthetic route [2].
Step-by-Step Methodology
Step 1: Cross-Coupling (Free Base Synthesis)
Charge the Reactor: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-4-ethoxybenzene (1.0 eq, 10 mmol) and anhydrous piperazine (4.0 eq, 40 mmol).
Expert Rationale: A 4-fold molar excess of piperazine is critical. It statistically favors mono-arylation and acts as a competitive inhibitor against the newly formed product reacting with another equivalent of the aryl bromide, thereby preventing the formation of the undesired bis-arylated byproduct [2].
Add Catalytic System: Add Pd
(dba) (0.02 eq, 2 mol%) and BINAP (0.04 eq, 4 mol%), followed by sodium tert-butoxide (NaOtBu) (1.4 eq, 14 mmol) and anhydrous toluene (30 mL).
Expert Rationale: BINAP is a bidentate phosphine ligand with a large bite angle. It tightly coordinates the palladium center, preventing the undesired
-hydride elimination of the amine and accelerating the reductive elimination step to form the C-N bond.
Reflux: Heat the mixture to 110°C for 12 hours with vigorous stirring.
Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with water (3 x 50 mL).
Validation Check: Perform TLC (DCM:MeOH 9:1). The disappearance of the highly UV-active 1-bromo-4-ethoxybenzene (R
~0.9) and the appearance of a ninhydrin-positive spot (R ~0.2) confirms the successful formation of the secondary amine.
Purification: Dry the organic layer over Na
SO, concentrate in vacuo, and purify via flash chromatography to yield the free base as a pale yellow oil.
Step 2: Dihydrochloride Salt Formation
Dissolution: Dissolve the purified 1-(4-ethoxyphenyl)piperazine free base in anhydrous diethyl ether (20 mL) and cool to 0°C in an ice bath.
Precipitation: Slowly bubble dry HCl gas (generated from NaCl and H
SO) into the solution, or add a pre-titrated solution of 2M HCl in diethyl ether (2.5 eq). A white precipitate will form immediately.
Isolation: Stir for 30 minutes at 0°C, filter the precipitate under a nitrogen atmosphere, wash with cold ether, and dry under high vacuum to yield 4-(1-Piperazinyl)phenetole dihydrochloride as a white crystalline solid.
Step-by-step synthetic workflow for 4-(1-Piperazinyl)phenetole dihydrochloride via cross-coupling.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch for downstream biological evaluation, the following self-validating analytical checks must be performed:
Stoichiometric Validation (Volhard Titration):
Because biological assays require exact molar concentrations, confirming the 2:1 HCl to free-base ratio is paramount. Titrating the product with standardized AgNO
should yield approximately 25.4% chloride by mass . A lower percentage indicates incomplete protonation (monohydrochloride formation), which will skew IC calculations in receptor binding assays.
H-NMR (DO, 400 MHz):
The shift of the piperazine protons is diagnostic. In the free base, the piperazine CH protons appear as two distinct multiplets around 2.9–3.1 ppm. In the dihydrochloride salt, due to the strong electron-withdrawing effect of the dual protonation, these protons shift significantly downfield (typically >3.4 ppm) and often coalesce into a broad singlet or tightly coupled multiplets due to restricted conformational inversion of the protonated nitrogen.
Reilly, S. W., & Mach, R. H. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions". Organic Letters / PMC.
Kuipers, W., et al. "N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands". PubMed / Journal of Medicinal Chemistry.
Zlatović, M. V., et al. "Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models". Journal of Medicinal Chemistry - ACS Publications.
This technical guide provides a comprehensive safety and technical analysis of 1-(4-ethoxyphenyl)piperazine dihydrochloride , a substituted phenylpiperazine used as a privileged scaffold in medicinal chemistry and a refe...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive safety and technical analysis of 1-(4-ethoxyphenyl)piperazine dihydrochloride , a substituted phenylpiperazine used as a privileged scaffold in medicinal chemistry and a reference standard in forensic toxicology.
Part 1: Chemical Identity & Core Specifications
This compound is the ethoxy-homologue of the well-characterized 1-(4-methoxyphenyl)piperazine (MeOPP). It serves as a critical intermediate in the synthesis of antifungal agents (e.g., itraconazole analogues) and psychoactive receptor modulators.
Highly soluble in water (>50 mg/mL), DMSO; Insoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa)
~5.5 and ~9.8 (Piperazine nitrogens)
Critical Distinction: Do not confuse with 1-(4-ethoxybenzyl)piperazine (CAS 1609395-42-7). The benzyl derivative has a methylene bridge between the phenyl ring and the nitrogen. The compound discussed here has the phenyl ring attached directly to the nitrogen.
Part 2: Hazard Identification (GHS Classification)
As a dihydrochloride salt of a secondary amine, this compound acts as a skin and eye irritant. The following classification is derived from the homologous "MeOPP" safety profile and standard amine salt toxicology.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Part 3: Technical Applications & Reactivity[6][7]
The "Privileged Scaffold" in Drug Design
The 4-substituted phenylpiperazine moiety is a "privileged structure" in drug discovery, capable of binding to multiple G-protein coupled receptors (GPCRs).
Serotonergic Activity: The ethoxy group at the para position mimics the electronic and steric properties of serotonin (5-HT), often conferring affinity for 5-HT₂ and 5-HT₁A receptors.
Antifungal Synthesis: The secondary amine (N4) is a nucleophile used to link this pharmacophore to triazole cores in the synthesis of azole antifungals.
Reactivity Map
The molecule possesses two nitrogen centers with distinct chemical behaviors. The N1 nitrogen is conjugated to the phenyl ring (aniline-like), significantly reducing its basicity and nucleophilicity. The N4 nitrogen is a secondary aliphatic amine, highly nucleophilic and the primary site for derivatization.
Figure 1: Reactivity profile distinguishing the inert N1 anilinic nitrogen from the reactive N4 secondary amine.
Part 4: Experimental Protocols
Protocol A: Salt-to-Free Base Conversion (Neutralization)
Context: The 2HCl salt is water-soluble but insoluble in organic solvents used for synthesis (DCM, EtOAc). To use the N4 nitrogen as a nucleophile, you must convert the salt to the free base.
Reagents:
1-(4-Ethoxyphenyl)piperazine 2HCl (1.0 eq)
Sodium Hydroxide (NaOH) 1M or Saturated Na₂CO₃
Dichloromethane (DCM) or Ethyl Acetate
Brine (Saturated NaCl)
Methodology:
Dissolution: Dissolve 1.0 g of the 2HCl salt in 10 mL of distilled water. The solution will be acidic (pH ~2-3).
Basification: Slowly add 1M NaOH dropwise with stirring until the pH reaches 10-12. A white oily precipitate or cloudy emulsion (the free base) will form.
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL). The free base partitions into the organic layer.
Washing: Wash the combined organic layers once with 10 mL brine to remove trapped water/salts.
Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.
Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield the free base as a pale yellow oil/solid.
Protocol B: HPLC Analytical Verification
Context: Phenylpiperazines have strong UV absorbance due to the aromatic ring.
Detection: UV at 240 nm (primary) and 280 nm (secondary).
Expected Retention: The ethoxy group increases lipophilicity compared to the methoxy analogue; expect retention time to be slightly longer than MeOPP.
Figure 2: Step-by-step workflow for converting the stable 2HCl salt into the reactive free base form.
Part 5: Handling & Stability
Storage Conditions
Hygroscopicity: HCl salts are often hygroscopic. Store in a desiccator or tightly sealed container.
Temperature: Store at room temperature (20-25°C) for general use. For long-term reference standards, -20°C is recommended to prevent slow oxidation of the ethoxy ether linkage.
Light: Protect from direct light (amber vials) as phenylpiperazines can undergo slow photodegradation.
Emergency Response
Spill: Sweep up dry powder to avoid dust generation. If in solution, absorb with sand/vermiculite. Neutralize acidic residues with weak base (bicarbonate).
First Aid (Eye): Flush immediately with water for 15 minutes.[2] The acidity of the 2HCl salt can cause chemical burns if not rinsed promptly.
References
Cayman Chemical. (2023). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet. Link
Note: Cited as the primary toxicological homologue for hazard classific
Santa Cruz Biotechnology. (2023). 1-(4-Ethoxyphenyl)piperazine (Free Base) Product Data. Link[1]
Source for free base CAS and physical description.
Romanelli, M. N., et al. (2022).[4] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984.[4] Link
Authoritative review on the medicinal chemistry applic
Staack, R. F., & Maurer, H. H. (2005).[5] "Metabolism of designer drugs of abuse."[6][7] Current Drug Metabolism, 6(3), 259-274.[6] Link
Provides metabolic context for 4-substituted phenylpiperazines.[7]
An In-depth Technical Guide to 1-(4-Ethoxyphenyl)piperazine Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 1-(4-Ethoxyphenyl)piperaz...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 1-(4-Ethoxyphenyl)piperazine and its dihydrochloride salt, a significant chemical intermediate and a member of the arylpiperazine class of compounds. This class is notable for its broad range of pharmacological activities and its prevalence in medicinal chemistry and the synthesis of novel psychoactive substances. This document details the compound's chemical identity, physicochemical properties, established synthesis routes, and robust analytical methodologies for its characterization and quality control. Furthermore, it delves into the compound's pharmacological profile, drawing on data from structurally similar analogs to elucidate its mechanism of action, metabolic pathways, and potential applications in drug discovery. This guide is intended to be an essential resource for professionals engaged in neuroscience research, forensic analysis, and the development of novel therapeutics.
Core Compound Identification and Physicochemical Properties
1-(4-Ethoxyphenyl)piperazine is a disubstituted piperazine derivative characterized by an ethoxyphenyl group attached to one of the piperazine nitrogen atoms. While a specific PubChem Compound Identification (CID) for the dihydrochloride salt is not distinctly indexed, the parent compound is well-documented. For the purpose of this guide, all data pertains to the dihydrochloride salt, which is the common form used in research due to its increased stability and solubility.
The parent free base compound is identified as:
PubChem CID: 231479
Molecular Formula: C₁₂H₁₈N₂O
IUPAC Name: 1-(4-ethoxyphenyl)piperazine
The dihydrochloride salt possesses modified properties suitable for experimental use. Key physicochemical data, derived from the parent compound and analogous structures, are summarized below.
The synthesis of 1-arylpiperazines is a well-established process in organic chemistry, typically involving the N-arylation of a piperazine ring. The primary route for synthesizing 1-(4-ethoxyphenyl)piperazine involves the reaction of piperazine with an activated 4-ethoxy-substituted benzene ring. A common and industrially relevant approach is the reaction of p-phenetidine (4-ethoxyaniline) with a bis(2-haloethyl)amine derivative, often generated in situ from diethanolamine.[4]
Conceptual Synthesis Workflow
The following diagram illustrates a representative one-pot synthesis strategy, adapted from methodologies for similar arylpiperazines.[4]
Caption: Conceptual workflow for the synthesis of 1-(4-Ethoxyphenyl)piperazine Dihydrochloride.
Causality in Synthesis:
Step 1: The use of diethanolamine with excess hydrobromic acid is a cost-effective method to generate the reactive bis(2-bromoethyl)amine intermediate in situ. This avoids the handling of the highly toxic and carcinogenic nitrogen mustard precursor.[4]
Step 2: The N-arylation reaction is conducted under basic conditions (sodium carbonate) to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. 1-Butanol is chosen as a high-boiling solvent suitable for the required reaction temperature.[4]
Step 3: Conversion to the dihydrochloride salt is achieved by adding concentrated hydrochloric acid. This not only prepares the desired salt form but also facilitates purification. The salt has significantly different solubility properties than the free base and impurities, allowing for effective purification via recrystallization from a solvent like ethanol.[4]
Analytical Methodologies
Ensuring the purity and identity of 1-(4-ethoxyphenyl)piperazine dihydrochloride is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is adapted from a validated method for the closely related 1-(4-methoxyphenyl)piperazine hydrochloride and serves as a robust starting point for method development.[5]
1. Instrumentation and Reagents:
System: HPLC with UV or Diode Array Detector (DAD).
Mobile Phase: A mixture of aqueous buffer and methanol. The buffer can be prepared by dissolving sodium phosphate dibasic in water, adding triethylamine (e.g., 5.0 mL per liter), and adjusting the pH to 7.0 with phosphoric acid. A typical gradient might start at 30% Methanol and ramp up to 70% over 15 minutes.[5]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 240 nm (based on UV absorbance maxima of analogous compounds).[1]
Injection Volume: 10 µL.
3. Solution Preparation:
Diluent: Methanol/Water (50:50 v/v).
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]
Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be analyzed.[5]
4. System Validation and Analysis:
Rationale: The C18 (non-polar) stationary phase separates the compound from more polar impurities based on hydrophobicity. Triethylamine is added to the mobile phase to act as a "tailing suppressor" by masking active silanol sites on the silica-based column, ensuring better peak shape for the basic piperazine compound.
Procedure: Equilibrate the system for at least 30 minutes. Inject a blank (diluent) to confirm a clean baseline. Inject the standard solution to determine the retention time and peak area. Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.
Pharmacology and Mechanism of Action
The pharmacological profile of 1-(4-ethoxyphenyl)piperazine is not extensively documented in dedicated studies. However, its activity can be reliably inferred from the large body of research on the arylpiperazine class and its close structural analog, 1-(4-methoxyphenyl)piperazine (MeOPP).[1][6]
Central Nervous System Activity
Arylpiperazines are well-known for their interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[6][7]
Mechanism: These compounds often act as agonists, partial agonists, or antagonists at various receptor subtypes. MeOPP, for example, is reported to have stimulant and euphoric properties, suggesting a mixed mechanism involving serotonergic and dopaminergic systems, similar to MDMA.[1] This activity stems from the ability of the piperazine scaffold to serve as a privileged structure in binding to these G-protein coupled receptors (GPCRs).[7]
Expected Metabolism: The primary metabolic pathway for MeOPP is O-demethylation to form 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed predominantly by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[8] It is highly probable that 1-(4-ethoxyphenyl)piperazine undergoes a similar O-deethylation via the same enzymatic system. This is a critical consideration in drug development, as the activity of CYP2D6 can vary significantly between individuals, affecting the compound's pharmacokinetics and potential for drug-drug interactions.
Caption: Predicted primary metabolic pathway of 1-(4-Ethoxyphenyl)piperazine.
Anthelmintic Activity
The core piperazine structure itself is a known anthelmintic (anti-parasitic worm) agent.[2]
Mechanism: Piperazine acts as a γ-aminobutyric acid (GABA) receptor agonist at the neuromuscular junctions of helminths.[9][10] This activation leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane. This results in a flaccid paralysis of the parasite, which loses its ability to maintain its position in the host's gastrointestinal tract and is subsequently expelled by normal peristalsis.[9][10] This mechanism provides selective toxicity because in vertebrates, GABAergic signaling is primarily confined to the CNS, whereas it is fundamental to peripheral neuromuscular control in these parasites.[2]
Applications in Research and Drug Development
1-(4-Ethoxyphenyl)piperazine dihydrochloride serves two primary roles in the scientific landscape: as a research chemical for studying the structure-activity relationships of psychoactive compounds and as a key building block in the synthesis of more complex pharmaceutical agents.
Designer Drugs and Forensic Science: Arylpiperazines, including the methoxy- and ethoxy- analogs, have appeared on the illicit drug market as "designer drugs" or "party pills," often sold as alternatives to controlled substances like MDMA.[11][12] Consequently, their analytical characterization is of significant interest to forensic laboratories. Validated methods for their detection in seized materials and biological samples are crucial for law enforcement and public health.[3]
Synthetic Intermediate: The 1-arylpiperazine moiety is a common scaffold in a multitude of approved drugs and clinical candidates.[6] For example, the related 1-(4-methoxyphenyl)piperazine is a known intermediate in the synthesis of the antifungal drug Itraconazole.[4] More recently, substituted piperazine derivatives have been explored for their potential as anticancer agents, including as inhibitors of Poly (ADP-ribose) polymerase (PARP).[13][14] 1-(4-Ethoxyphenyl)piperazine provides a valuable scaffold for medicinal chemists to explore new derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties for a wide range of therapeutic targets.
Safety and Handling
Based on safety data for analogous arylpiperazine dihydrochlorides, the compound should be handled with appropriate precautions.
Hazard Classification: Expected to be classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[15]
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Toxicology: The full toxicological profile has not been investigated. Phenylpiperazine derivatives can induce adverse effects at high doses, including agitation and cardiovascular symptoms.[7]
Conclusion
1-(4-Ethoxyphenyl)piperazine dihydrochloride is a compound of significant interest due to its dual identity as a psychoactive arylpiperazine and a versatile synthetic intermediate. Its chemical properties are largely defined by the piperazine core and the electron-donating ethoxy substituent. While specific pharmacological data is sparse, a robust profile can be constructed through analysis of its structural analogs, pointing towards activity at serotonergic and dopaminergic receptors and a probable metabolic pathway involving O-dealkylation via CYP2D6. The availability of reliable synthesis and analytical protocols makes it an accessible tool for researchers. For professionals in drug development, this compound represents a valuable scaffold for the design of novel therapeutics targeting a range of CNS and oncology-related pathways.
References
Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]
PubChem. (2026, February 14). 1-(4-Ethoxybenzyl)piperazine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]
Wikipedia contributors. (2024, February 20). Piperazine. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Gao, H., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(9), 2848. Available at: [Link]
Bannister, S., et al. (2013). Development and validation of a novel colourimetric spot test for the presumptive identification of piperazine analogues in seized illicit materials. Analytical Methods, 5(22), 6536-6543. Available at: [Link]
Sonkamble, S. D., et al. (2016). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available at: [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available at: [Link]
PubChemLite. (n.d.). 1-(4-ethoxyphenyl)piperazine (C12H18N2O). University of Luxembourg. Available at: [Link]
Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. Available at: [Link]
Eatemadi, A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Biomedicine & Pharmacotherapy, 81, 230-238. Available at: [Link]
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
PubChemLite. (n.d.). Piperazine, 1-(2-ethoxyphenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, dihydrochloride. University of Luxembourg. Available at: [Link]
Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Available at: [Link]
PubChem. (n.d.). 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid dichloride. National Center for Biotechnology Information. Available at: [Link]
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
Pradeep, P., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5641-5646. Available at: [Link]
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
Solvation Dynamics of 1-(4-Ethoxyphenyl)piperazine: A Comparative Analysis in Aqueous and Ethanolic Systems
Executive Summary In early-stage drug discovery and chemical synthesis, understanding the solvation thermodynamics of intermediate compounds is critical for optimizing reaction conditions, purification workflows, and for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery and chemical synthesis, understanding the solvation thermodynamics of intermediate compounds is critical for optimizing reaction conditions, purification workflows, and formulation strategies. 1-(4-ethoxyphenyl)piperazine (CAS 46415-29-6) is a highly valued pharmacophore building block, frequently utilized in the development of central nervous system (CNS) therapeutics and analgesics.
As a Senior Application Scientist, a recurring challenge I observe in the laboratory is the mishandling of this compound due to its starkly contrasting solubility profile: it is notoriously recalcitrant in neutral aqueous environments but highly miscible in polar organic solvents like ethanol. This technical guide elucidates the mechanistic causality behind these solvation behaviors and provides a field-proven, self-validating experimental protocol for quantifying its thermodynamic solubility.
Structural and Physicochemical Profiling
To understand the solubility of 1-(4-ethoxyphenyl)piperazine, we must first deconstruct its molecular architecture[1]. The molecule (C12H18N2O, MW: 206.28 g/mol ) consists of two primary domains that dictate its physicochemical behavior:
The Piperazine Ring (Hydrophilic/Basic Domain): This saturated six-membered heterocycle contains a secondary amine (N4) and a tertiary amine (N1). The secondary amine is highly basic (estimated pKa ~ 9.5–9.8) and acts as a strong hydrogen bond donor and acceptor.
The 4-Ethoxyphenyl Group (Lipophilic Domain): The aromatic phenyl ring provides significant bulk hydrophobicity. While the para-substituted ethoxy group (-OCH2CH3) contains an oxygen atom capable of acting as a weak hydrogen bond acceptor, the ethyl tail further increases the overall lipophilicity (LogP) of the molecule.
Because the hydrophobic bulk of the 4-ethoxyphenyl moiety outweighs the hydrophilic contribution of the unprotonated piperazine ring, the free base form of this compound exhibits pronounced lipophilicity.
Mechanistic Solvation Pathways: Water vs. Ethanol
The stark contrast in solubility between water and ethanol is a direct consequence of the solvent-solute thermodynamic interplay.
Aqueous Solvation (Water)
When the free base of 1-(4-ethoxyphenyl)piperazine is introduced into water at a neutral pH, it faces a severe entropic penalty . Water molecules form a highly ordered, hydrogen-bonded network. To accommodate the bulky, hydrophobic 4-ethoxyphenyl group, water molecules must reorganize into a rigid "cage" around the solute (the hydrophobic effect). The enthalpic gain from water hydrogen-bonding with the piperazine nitrogens is insufficient to overcome this massive entropic cost, resulting in poor aqueous solubility (typically < 1 mg/mL).
Causality Note: Aqueous solubility can be drastically increased by lowering the pH. Introducing an acid (e.g., HCl) protonates the secondary amine, converting the free base into a cationic salt. This introduces ion-dipole interactions, which provide a massive enthalpic driving force that easily overcomes the hydrophobic effect.
Ethanolic Solvation (Ethanol)
Ethanol (CH3CH2OH) is an amphiphilic solvent with a significantly lower dielectric constant (ε ≈ 24.3) compared to water (ε ≈ 80). Ethanol serves as an ideal solvent for 1-(4-ethoxyphenyl)piperazine because its dual nature perfectly matches the solute's structural domains:
Dispersion Forces: The hydrophobic ethyl tail of ethanol interacts favorably with the aromatic ring and ethoxy group of the solute via London dispersion forces.
Hydrogen Bonding: The hydroxyl group of ethanol readily forms hydrogen bonds with the piperazine nitrogens.
Because ethanol's native hydrogen-bonded network is less rigid than water's, the entropic penalty of cavity formation is minimal, leading to high solubility .
Logical relationship of solvation thermodynamics for 1-(4-ethoxyphenyl)piperazine.
Comparative Solvation Data
The following table summarizes the quantitative and qualitative solvation parameters for 1-(4-ethoxyphenyl)piperazine across both solvent systems.
To rigorously quantify the solubility of 1-(4-ethoxyphenyl)piperazine, we employ the Shake-Flask Method as outlined by OECD Test Guideline 105[2], coupled with High-Performance Liquid Chromatography (HPLC-UV)[3].
This protocol is designed as a self-validating system : by sampling at multiple time points (24h, 48h, 72h), we mathematically prove that true thermodynamic equilibrium has been reached (indicated by a plateau in concentration), rather than a transient kinetic state.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
Accurately weigh an excess amount of 1-(4-ethoxyphenyl)piperazine free base (e.g., 50 mg for water, 500 mg for ethanol) into separate, tightly sealed amber glass vials. Causality: Amber glass prevents potential UV-induced photo-degradation of the piperazine ring during prolonged incubation.
Add exactly 5.0 mL of the respective solvent (HPLC-grade Water or HPLC-grade Ethanol) to each vial.
Step 2: Thermal Equilibration (The "Overshoot" Method)
Place the vials in an orbital shaker incubator set to 30°C and agitate at 200 RPM for 24 to 72 hours. Causality: Heating to 30°C intentionally creates a supersaturated state, ensuring that the crystalline lattice of the solute is fully disrupted.
After the initial shaking period, lower the incubator temperature to the target measurement temperature of 20.0 ± 0.5°C and continue shaking for an additional 24 hours. Causality: Cooling forces the excess dissolved solute to precipitate out, guaranteeing that the remaining solution represents the absolute thermodynamic saturation limit at 20°C[2].
Step 3: Phase Separation
Transfer the vials to a temperature-controlled centrifuge (set to 20°C).
Centrifuge at 10,000 x g for 15 minutes. Causality: We use centrifugation rather than syringe filtration. Lipophilic compounds like 1-(4-ethoxyphenyl)piperazine readily adsorb onto standard nylon or PTFE filter membranes, which would artificially lower the quantified concentration and invalidate the data.
Step 4: HPLC-UV Quantification
Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.
Dilute the aliquot appropriately in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear range of your established calibration curve[3].
Analyze via HPLC-UV (detection typically at 254 nm due to the aromatic chromophore).
Self-Validation Check: Compare the calculated concentrations from the 24h, 48h, and 72h samples. If the variance between consecutive time points is < 5%, thermodynamic equilibrium is confirmed.
Experimental workflow for the OECD 105 Shake-Flask method.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 231479, 1-(4-Ethoxyphenyl)piperazine." PubChem. Available at: [Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Available at:[Link]
Zhou, L., Yang, L., Tilton, S., & Wang, J. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 96(11), 3052-3071. (2007). Available at:[Link]
Application Notes & Protocols: A Guide to the Commercial Synthesis of Sildenafil
Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra™. It is intended for an audience of researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra™. It is intended for an audience of researchers, scientists, and drug development professionals. This guide focuses on the established, commercially viable synthetic route, which is a convergent synthesis notable for its efficiency and green chemistry principles. While the inquiry specified the use of 1-(4-ethoxyphenyl)piperazine as an intermediate, a thorough review of authoritative chemical literature, including patents and process chemistry publications, reveals that this compound is not a precursor in the recognized synthetic pathways to Sildenafil. Instead, this guide will detail the scientifically validated and industrially practiced synthesis, explaining the causality behind experimental choices, providing detailed protocols, and ensuring a framework of self-validating trustworthiness through comprehensive referencing and data presentation.
Introduction: The Chemistry of Sildenafil
Sildenafil, chemically known as 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, was the first orally active selective inhibitor of phosphodiesterase type 5 (PDE5) for the treatment of erectile dysfunction.[1] Its development by Pfizer marked a significant milestone in medicinal chemistry and pharmaceutical process development. The commercial synthesis is a prime example of a highly optimized and environmentally conscious process, achieving high yields and minimizing waste, for which it has received accolades in green chemistry.[2]
The molecular structure of Sildenafil is assembled from two primary heterocyclic systems: a substituted pyrazole and a pyrimidinone ring, which are fused together. This core is then functionalized with an ethoxyphenyl group, which in turn is substituted with a methylpiperazine sulfonyl group.
A critical analysis of the Sildenafil structure clarifies the roles of its precursors. The ethoxybenzene moiety and the N-methylpiperazine moiety are introduced from separate starting materials, specifically 2-ethoxybenzoic acid and 1-methylpiperazine, respectively. The intermediate 1-(4-ethoxyphenyl)piperazine is not utilized in this pathway. This guide will therefore focus on the established and optimized commercial synthesis.
Overview of the Convergent Commercial Synthesis
The commercial synthesis of Sildenafil is a convergent process, meaning that different parts of the molecule are synthesized separately and then combined in the later stages. This approach is generally more efficient and leads to higher overall yields compared to a linear synthesis.[2] The key stages involve the preparation of a functionalized aminopyrazole and a substituted benzoic acid derivative, which are then coupled and cyclized.
Diagram: Overall Synthetic Workflow
Caption: Convergent synthesis pathway for Sildenafil Citrate.
Detailed Protocols and Experimental Causality
Synthesis of Key Intermediate A: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This multi-step synthesis constructs the core pyrazole ring system, which is appropriately functionalized for later coupling and cyclization.
Step 1: Pyrazole Ring Formation
The synthesis begins with the reaction of ethyl 3-butyrylpyruvate with hydrazine hydrate.[3] This is a classic Knorr pyrazole synthesis variant. The reaction proceeds via condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.[3]
Step 2: N-Methylation
The regioselective N-methylation of the pyrazole ring is achieved using dimethyl sulfate.[4] This step is crucial for the final structure and activity of Sildenafil.
Step 3: Nitration
The pyrazole is then nitrated. This is a critical step that introduces the nitrogen functionality that will later be reduced to an amine, which is essential for the final cyclization. The conditions for this reaction are harsh, often requiring a mixture of fuming nitric acid and oleum, and must be carefully controlled due to the highly exothermic nature of the reaction.[3]
Step 4: Amidation and Reduction
The carboxylic acid group is converted to a carboxamide. Subsequently, the nitro group is reduced to an amino group, typically via catalytic hydrogenation (e.g., using a palladium catalyst).[5][6] This provides the aminopyrazole carboxamide, a key intermediate ready for coupling.
Synthesis of Key Intermediate B: 2-ethoxy-5-(4-methylpiperazine-1-yl)sulfonylbenzoic acid
This part of the synthesis prepares the functionalized benzoic acid side chain.
Step 1: Chlorosulfonation of 2-Ethoxybenzoic Acid
The process starts with 2-ethoxybenzoic acid, which is chlorosulfonated.[2] This electrophilic aromatic substitution is directed to the para position relative to the activating ethoxy group. A combination of chlorosulfonic acid and thionyl chloride is used to ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride.[2][3]
Protocol: Chlorosulfonation
Charge a suitable reactor with chlorosulfonic acid (4 molar equivalents) and thionyl chloride (1 molar equivalent).
Maintain the temperature below 25°C and slowly add molten 2-ethoxybenzoic acid (1 molar equivalent).[3] The use of molten starting material avoids the need for a solvent.
After the addition is complete, allow the reaction to proceed to completion.
Carefully quench the reaction mixture with ice water.
The product, 5-(chlorosulfonyl)-2-ethoxybenzoic acid, precipitates and can be isolated by filtration and washing with water.[3]
Step 2: Sulfonamide Formation
The resulting sulfonyl chloride is then reacted with 1-methylpiperazine to form the sulfonamide.[6] This is a nucleophilic substitution reaction at the sulfonyl group.
Protocol: Sulfonamide Formation
Suspend the wet filter cake of 5-(chlorosulfonyl)-2-ethoxybenzoic acid in water.
Cool the suspension to below 20°C.
Add 1-methylpiperazine (approximately 2.3 molar equivalents) while maintaining the temperature.[6] An alternative procedure uses a smaller excess of 1-methylpiperazine with sodium hydroxide as an auxiliary base.[6]
The product, 2-ethoxy-5-(4-methylpiperazine-1-yl)sulfonylbenzoic acid, can be crystallized from the aqueous solution and isolated by filtration.
Final Assembly: Amide Coupling and Cyclization
Step 1: Amide Bond Formation
The two key intermediates are coupled via an amide bond-forming reaction.[5] The carboxylic acid of the benzoic acid derivative is activated, often using a reagent like N,N'-carbonyldiimidazole (CDI), to form a highly reactive intermediate (an imidazolide).[3][6] This intermediate then readily reacts with the amino group of the pyrazole derivative.
Step 2: Cyclization to form Sildenafil
The final step is the base-catalyzed intramolecular cyclization of the coupled intermediate to form the pyrazolopyrimidinone ring system of Sildenafil.[2][5] The use of a strong, non-nucleophilic base like potassium tert-butoxide in tert-butanol is crucial for achieving a high yield (approaching 100%) and preventing side reactions.[2]
Protocol: Cyclization
Heat the coupled intermediate in the presence of potassium tert-butoxide (e.g., 1.2 equivalents) in tert-butanol.[7]
The reaction is typically run at a high concentration to minimize solvent waste.[2]
Upon completion, dilute the reaction mixture with water.
Adjust the pH to the isoelectric point (around 7.5) with an acid (e.g., HCl) to precipitate the Sildenafil free base.[7]
The pure Sildenafil base can be collected by filtration, yielding a product of very high quality (typically >95% yield for this step).[5][7]
Diagram: Mechanism of Base-Catalyzed Cyclization
Caption: Simplified mechanism of the final cyclization step to form Sildenafil.
Salt Formation: Sildenafil Citrate
For pharmaceutical use, the poorly water-soluble Sildenafil base is converted to its citrate salt to improve solubility and bioavailability.[8][9][10]
Protocol: Salt Formation
Dissolve Sildenafil base in a suitable solvent, such as 2-butanone.[7]
Add a solution of citric acid.
The Sildenafil Citrate salt precipitates and can be collected by filtration. This process is highly efficient, often yielding nearly 100% of the pure, crystalline salt.[7]
Note on the Synthesis of 1-(4-ethoxyphenyl)piperazine
While not a direct precursor to Sildenafil, 1-(4-ethoxyphenyl)piperazine is a known chemical entity. Its synthesis is typically achieved through N-arylation of piperazine. Modern methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, are highly effective for this transformation.[11][12] This involves reacting piperazine (or a mono-protected version like N-Boc-piperazine) with an aryl halide, such as 1-bromo-4-ethoxybenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[13] Another classical approach involves the reaction of p-anisidine with diethanolamine followed by demethylation.[4]
Analytical Characterization and Quality Control
The identity and purity of the final Sildenafil product and its intermediates must be rigorously confirmed.
Technique
Purpose
Expected Results for Sildenafil Citrate
HPLC
Purity assessment and quantification of impurities.
A main peak corresponding to Sildenafil with a specific retention time (e.g., ~4.087 min under certain conditions). The USP monograph outlines specific methods and system suitability requirements.
¹H-NMR
Structural elucidation and confirmation.
Characteristic peaks corresponding to the protons of the propyl, ethyl, methyl, and piperazine groups, as well as the aromatic and heterocyclic protons.
¹³C-NMR
Structural confirmation of the carbon skeleton.
Resonances for all unique carbon atoms in the molecule, confirming the overall structure.
Mass Spec (HRMS)
Precise mass determination to confirm molecular formula.
A molecular ion peak corresponding to the exact mass of the Sildenafil molecule (e.g., for C₂₂H₃₀N₆O₄S, M+H⁺ calc.: 474.2049).[8]
FT-IR
Identification of functional groups.
Characteristic absorption bands for N-H, C=O (amide and pyrimidinone), S=O (sulfonamide), and C-O-C (ether) bonds.
Melting Point
Physical property for identification and purity.
A sharp melting point for the crystalline solid (e.g., Sildenafil base: 189-190°C).[6]
Safety and Handling
The synthesis of Sildenafil involves the use of hazardous materials that require strict safety protocols.
Chlorosulfonic Acid & Thionyl Chloride: Highly corrosive and react violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Fuming Nitric Acid & Oleum: Strong oxidizing agents and highly corrosive. Require extreme caution and appropriate PPE. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[3]
Dimethyl Sulfate: A potent alkylating agent and suspected carcinogen. Must be handled with extreme care to avoid inhalation or skin contact.
Flammable Solvents: Many organic solvents used are flammable. All operations should be conducted away from ignition sources.
General Precautions: Researchers should always wear standard PPE, including safety glasses, lab coats, and gloves. A safety data sheet (SDS) for each reagent must be consulted before use.
Conclusion
The synthesis of Sildenafil is a testament to modern process chemistry, characterized by a convergent and efficient design that prioritizes yield, purity, and environmental considerations. This guide has detailed the established commercial route, providing the necessary protocols and explaining the chemical principles that underpin each step. By focusing on this validated pathway, researchers and drug development professionals are equipped with a reliable and scientifically sound framework for the preparation of this important pharmaceutical agent.
References
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Synthesis of Sildenafil Citrate. (n.d.). University of Bristol. Retrieved March 7, 2026, from [Link]
Sildenafil. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Prasanna Reddy, B., et al. (n.d.). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. (2018). SciSpace. Retrieved March 7, 2026, from [Link]
Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. (2021). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2015). MDPI. Retrieved March 7, 2026, from [Link]
A Synthesis of Sildenafil. (2018). UKEssays. Retrieved March 7, 2026, from [Link]
A general and convenient synthesis of N-aryl piperazines. (2005). ResearchGate. Retrieved March 7, 2026, from [Link]
Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry, 6(1), 43-48. Retrieved March 7, 2026, from [Link]
One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. (2013). PubMed. Retrieved March 7, 2026, from [Link]
Synthesis and Characterization of Potential Impurities of Sildenafil. (2011). Chemistry & Biology Interface. Retrieved March 7, 2026, from [Link]
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved March 7, 2026, from [Link]
SILDENAFIL. (2015). New Drug Approvals. Retrieved March 7, 2026, from [Link]
Process for preparing sildenafil. (n.d.). Google Patents.
Preparation and physicochemical characterization of sildenafil cocrystals. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Preparation and physicochemical characterization of sildenafil cocrystals. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Development and Characterization of Spray-dried Amorphous Solid Dispersion of Sildenafil: In vivo Evaluation. (n.d.). IMR Press. Retrieved March 7, 2026, from [Link]
Sildenafil citrate, micronized, API Safety Data Sheet. (2023). Caesar & Loretz GmbH. Retrieved March 7, 2026, from [Link]
Application Note: Controlled Synthesis of Piperazine Dihydrochloride
This Application Note provides a rigorous technical guide for the synthesis, isolation, and characterization of Piperazine Dihydrochloride. It is designed for pharmaceutical and industrial chemists requiring high-purity...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous technical guide for the synthesis, isolation, and characterization of Piperazine Dihydrochloride. It is designed for pharmaceutical and industrial chemists requiring high-purity salt formation.
Abstract & Scope
Piperazine Dihydrochloride (
) is the fully protonated salt form of piperazine, widely utilized to enhance the aqueous solubility and oxidative stability of the parent free base. This protocol details the reaction thermodynamics, critical process parameters (CPP), and a validated procedure for synthesizing high-purity piperazine dihydrochloride from piperazine base and hydrochloric acid.
Chemistry & Mechanism
Reaction Thermodynamics
The formation of piperazine dihydrochloride is a biphasic acid-base neutralization. Piperazine is a cyclic diamine with two distinct pKa values.
Reaction Equation:
Ionization Profile:
pKa1 (Nitrogen 1): ~9.73 (Formation of Monohydrochloride)
pKa2 (Nitrogen 2): ~5.35 (Formation of Dihydrochloride)
Critical Insight: To ensure the formation of the dihydrochloride salt rather than the monohydrochloride or a mixture, the reaction environment must be maintained at a pH significantly below pKa2. A target pH of < 1.0 is recommended to drive the equilibrium completely to the diprotonated species.
Species Distribution Diagram
The following diagram illustrates the protonation state of piperazine relative to pH. Note the narrow window for the monoprotonated species and the requirement for highly acidic conditions for the target salt.
Caption: Stepwise protonation of piperazine. Complete conversion to dihydrochloride requires pH < pKa2 (5.35).
Critical Process Parameters (CPPs)
Parameter
Specification
Scientific Rationale
Stoichiometry
1 : 2.2 (Base : Acid)
A 10% molar excess of HCl is required to suppress the common ion effect and ensure full protonation of the second nitrogen (pKa 5.35).
Temperature
< 20°C (Addition)0-5°C (Aging)
The neutralization is highly exothermic (). Uncontrolled heat can cause discoloration (oxidation) or solvent boiling. Low temp maximizes yield via common ion precipitation.
Piperazine base is soluble in ethanol, but the dihydrochloride salt is practically insoluble. This "antisolvent synthesis" drives high-yield precipitation.
Agitation
High Shear
Rapid mixing is essential during acid addition to prevent localized "hot spots" of acidity that could trap impurities.
Experimental Protocol
Safety Warning: Concentrated Hydrochloric Acid (37%) is highly corrosive and fumes. Piperazine is a skin sensitizer.[2] Perform all operations in a fume hood wearing nitrile gloves and safety goggles.
Caption: Operational workflow for the precipitation-based synthesis of piperazine dihydrochloride.
Dissolution:
Charge a 500 mL 3-neck round-bottom flask with 20.0 g of Piperazine (0.232 mol) .
Add 200 mL of Absolute Ethanol (10 volumes).
Stir until completely dissolved. The solution will be alkaline (pH > 11).
Acid Addition (Exotherm Control):
Place the flask in an ice/water bath. Cool the internal temperature to 0–5°C .
Prepare 46 mL of 37% HCl (approx. 0.56 mol, 2.4 equivalents).
Add the HCl dropwise via an addition funnel over 30–45 minutes.
Checkpoint: Monitor internal temperature; do not allow it to exceed 20°C . White precipitate will form immediately.[1]
Reaction Completion & Aging:
After acid addition, verify the supernatant pH is < 1.0 using pH paper.
Maintain stirring at 0–5°C for 2 hours . This "aging" step allows for Ostwald ripening, improving crystal filterability.
Isolation:
Filter the white slurry through a Buchner funnel (medium porosity).
Wash: Rinse the filter cake twice with 20 mL of cold ethanol to remove residual acid and impurities.
Drying:
Transfer the wet cake to a vacuum oven.
Dry at 60°C under vacuum (-25 inHg) for 12 hours or until constant weight.
Note: The salt is hygroscopic.[3] Store immediately in a desiccator.
Characterization & Quality Control
To validate the synthesis, the following analytical tests are recommended.
Test
Method
Expected Result
Appearance
Visual
White to off-white crystalline powder.
Melting Point
Capillary Method
318–320°C (with decomposition).[2] Distinct from free base (106°C).
Chloride Content
Argentometric Titration
Theoretical: 44.6% Cl . Experimental should be within ±1%.
Solubility
Visual / Gravimetric
Freely soluble in water (>1000 mg/mL). Insoluble in Ethanol/Ether.[4]
IR Spectroscopy
FTIR (ATR)
Broad amine salt bands (2400–3000 cm⁻¹). Absence of free amine doublet.
Troubleshooting Guide
Issue: Product is a sticky gum/oil instead of powder.
Cause: Presence of water in the solvent system or insufficient excess acid.
Solution: Use absolute ethanol.[1] If water was used, add excess ethanol or acetone to induce precipitation. Ensure temperature is kept low (0°C).
Issue: Low Yield.
Cause: Solubility of the salt in the mother liquor.
Solution: Ensure the final slurry is cooled to 0°C before filtration. Use minimal wash solvent.
Issue: Melting point is too low (< 300°C).
Cause: Formation of Piperazine Monohydrochloride.[5][6]
Solution: The reaction pH was likely too high (> 3). Recrystallize by dissolving in minimal water, adding conc. HCl, and precipitating with ethanol.
References
PubChem. Piperazine Dihydrochloride (Compound). National Library of Medicine. Available at: [Link]
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7] Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-(4-Ethoxyphenyl)piperazine dihydrochloride in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Introduction: The Privileged Scaffold in GPCR Ligand Design
1-(4-Ethoxyphenyl)piperazine dihydrochloride (CAS: 53689-12-6) is a high-value heterocyclic building block belonging to the arylpiperazine class. In medicinal chemistry, the arylpiperazine moiety is recognized as a "privileged structure" —a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably G-Protein Coupled Receptors (GPCRs).
While its structural cousins (e.g., the ortho-substituted 1-(2-methoxyphenyl)piperazine found in Naftopidil or Urapidil ) are famous for
-adrenergic activity, the para-ethoxy substitution pattern of this compound offers distinct physicochemical and pharmacological profiles. It is primarily utilized in:
Serotonergic Modulation: Developing ligands for 5-HT
and 5-HT receptors, where para-substitution often favors selectivity over dopaminergic targets.
Antifungal Research: As a structural analog in the synthesis of azole antifungals (similar to Itraconazole intermediates) to explore structure-activity relationships (SAR) regarding lipophilicity and metabolic stability.
Metabolic Probing: The ethoxy group serves as a metabolic "soft spot" (O-dealkylation) or a "harder" alternative to methoxy groups, altering the pharmacokinetic half-life of New Chemical Entities (NCEs).
Chemical Properties & Handling Guidelines
This compound is supplied as a dihydrochloride salt (2HCl) .[1] This form is chemically stable and highly water-soluble but non-nucleophilic in its native state. Researchers often fail coupling reactions by neglecting to fully neutralize both equivalents of HCl.
Physical Data Table
Property
Specification
Medicinal Chemistry Implication
Molecular Formula
CHNO 2HCl
Salt form adds significant molecular weight (MW ~279.2 vs. ~206.3 for free base).[2]
Appearance
White to off-white crystalline powder
Hygroscopic; store in desiccator at -20°C.
Solubility
Water (>50 mg/mL), DMSO (>20 mg/mL)
Excellent for aqueous bioassays; poor in non-polar organic solvents (DCM, EtO) unless free-based.
Acidity (pKa)
~5.8 and ~9.8 (piperazine nitrogens)
The 2HCl salt creates a highly acidic solution (pH < 3).
UV
~245 nm, ~290 nm
Useful for HPLC detection (aromatic ring absorption).
Synthetic Utility: Application Protocols
Critical Application Note: The "Free-Basing" Requirement
The dihydrochloride salt will not react in nucleophilic substitutions (
) or Buchwald-Hartwig couplings until the piperazine nitrogen is deprotonated.
Common Pitfall: Using only 1 equivalent of base (e.g., TEA) leaves the molecule as a mono-hydrochloride, which is still unreactive.
Requirement: You must use
2.5 equivalents of base to liberate the nucleophilic amine.
Protocol A: In Situ Free-Basing and N-Alkylation
Use this protocol to couple 1-(4-ethoxyphenyl)piperazine to an alkyl halide scaffold (e.g., building a receptor ligand).
(pH ~9). Why? Ensures the product is in the organic layer while any unreacted salt remains in the aqueous layer.
Protocol B: Preparation of Stock Solutions for In Vitro Assays
Use this for binding affinity or cell-based assays.
Weighing: Weigh 2.79 mg of the dihydrochloride salt.
Dissolution: Dissolve in 1.0 mL of 100% DMSO.
Result: This yields a 10 mM stock solution.
Storage: Aliquot into amber vials and freeze at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).
Dilution: When diluting into cell culture media, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
Visualizing the Synthetic Logic
The following diagram illustrates the workflow for utilizing this building block, highlighting the critical "Activation" step that distinguishes the salt form from the reactive species.
Caption: Activation workflow converting the stable storage form (2HCl) into the reactive nucleophile for drug synthesis.
Medicinal Chemistry Context: SAR & Selectivity
When designing ligands, the choice between 4-ethoxy , 4-methoxy , and 2-methoxy substitutions on the phenylpiperazine ring drastically alters pharmacological profiles.
Substituent
Position
Primary Effect (SAR)
Ethoxy (-OEt)
Para (4)
Increases lipophilicity (LogP) vs. methoxy. Often enhances affinity for 5-HT and D receptors. Used to block metabolic O-demethylation common in methoxy analogs.
Creates steric twist. Key for -adrenergic selectivity (e.g., Naftopidil).
Mechanistic Insight:
The 4-ethoxyphenyl moiety acts as a hydrophobic anchor. In the 5-HT
receptor binding pocket, this phenyl ring engages in stacking interactions with aromatic residues (e.g., Phe361), while the ethoxy tail extends into a hydrophobic sub-pocket, potentially increasing residence time compared to the smaller methoxy group.
References
PubChem Compound Summary. 1-(4-Ethoxybenzyl)piperazine dihydrochloride (Note: Structural analog and property verification). National Library of Medicine.[5]
Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry. (Demonstrates the utility of arylpiperazines in 5-HT ligand design).
Application Note & Protocol: Synthesis of 1-(4-ethoxyphenyl)piperazine from p-phenetidine
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of 1-(4-ethoxyphenyl)piperazine, a key intermediate in the development of various...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-ethoxyphenyl)piperazine, a key intermediate in the development of various pharmaceutical agents. Two primary synthetic routes from p-phenetidine are detailed: a classical approach involving direct alkylation with a nitrogen mustard derivative and a modern palladium-catalyzed method, the Buchwald-Hartwig amination. This guide offers in-depth theoretical background, step-by-step experimental protocols, safety and handling procedures, and analytical characterization methods. The content is designed to equip researchers with the necessary knowledge to not only successfully synthesize the target compound but also to understand the underlying chemical principles and make informed decisions during the process.
Introduction and Significance
1-(4-ethoxyphenyl)piperazine and its derivatives are prevalent structural motifs in a wide array of biologically active molecules. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, often imparts favorable pharmacokinetic properties to drug candidates. Its presence can enhance aqueous solubility, modulate basicity, and provide a scaffold for further chemical modification. The 4-ethoxyphenyl substituent is also a common feature in pharmacologically active compounds, contributing to receptor binding and metabolic stability. Consequently, the efficient and reliable synthesis of 1-(4-ethoxyphenyl)piperazine is of significant interest to the pharmaceutical and medicinal chemistry communities.[1]
Strategic Synthesis Approaches
Two principal methodologies for the preparation of 1-(4-ethoxyphenyl)piperazine from p-phenetidine are presented. The choice of method will depend on factors such as available starting materials, scale of the reaction, and desired purity profile.
2.1. Classical Approach: Direct N-Arylation with Bis(2-chloroethyl)amine
This traditional method involves the direct reaction of p-phenetidine with bis(2-chloroethyl)amine. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of p-phenetidine attacks the electrophilic carbon of the chloroethyl group.
2.2. Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This method offers several advantages over classical approaches, including milder reaction conditions, broader substrate scope, and often higher yields.[4] The catalytic cycle involves the oxidative addition of an aryl halide (or pseudohalide) to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl amine product and regenerate the palladium(0) catalyst.[5]
Safety and Handling of Reagents
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
Reagent
Key Hazards
Recommended Precautions
p-Phenetidine
Toxic if inhaled, harmful if swallowed, causes eye irritation, may cause damage to blood through prolonged or repeated exposure.[6] Combustible liquid.[7]
Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8] Avoid open flames.[6]
Bis(2-chloroethyl)amine hydrochloride
Corrosive, causes skin and eye burns, harmful if swallowed.[9] Potential carcinogen.
Handle only in a designated area with appropriate containment.[10] Wear full protective clothing, including gloves and safety glasses.[10] Avoid inhalation of dust.[9]
Palladium Catalysts
May cause skin and respiratory irritation.
Handle in a fume hood and wear appropriate PPE.
Strong Bases (e.g., Sodium tert-butoxide)
Corrosive, causes severe skin and eye burns. Reacts violently with water.
Handle in a glovebox or under an inert atmosphere. Wear appropriate PPE.
Solvents (e.g., Toluene, Dioxane)
Flammable, may cause drowsiness or dizziness.
Use in a well-ventilated fume hood. Keep away from ignition sources.
Experimental Protocols
4.1. Protocol 1: Synthesis via Direct N-Arylation
This protocol is adapted from classical methods for the synthesis of N-arylpiperazines.[11]
4.1.1. Reaction Workflow
Caption: Workflow for the direct N-arylation synthesis.
4.1.2. Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-phenetidine (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.05 eq), and a suitable base such as sodium carbonate (2.5 eq).
Solvent Addition: Add a high-boiling point solvent like 1-butanol or ethylene glycol to the flask.
Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water).
4.2. Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is a general method that can be optimized for specific substrates.
4.2.1. Reaction Workflow
Caption: Workflow for the Buchwald-Hartwig amination synthesis.
4.2.2. Step-by-Step Procedure
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 1.1-1.5 eq relative to Pd), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq).
Reagent Addition: Add p-phenetidine (1.2 eq) and piperazine (1.0 eq). If starting with an aryl halide, use 4-ethoxyphenyl bromide or a related precursor.
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
Purification: Dry the combined organic layers and concentrate. The crude product is typically purified by silica gel column chromatography.[12]
Analytical Characterization
The identity and purity of the synthesized 1-(4-ethoxyphenyl)piperazine should be confirmed by a combination of analytical techniques.
Technique
Expected Results
¹H NMR
Signals corresponding to the ethoxy group (triplet and quartet), the aromatic protons on the phenyl ring (two doublets), and the protons on the piperazine ring (two multiplets).
¹³C NMR
Resonances for the ethoxy carbons, the aromatic carbons (including the ipso-carbon attached to the nitrogen), and the piperazine carbons.[13]
Mass Spectrometry (MS)
The molecular ion peak corresponding to the mass of 1-(4-ethoxyphenyl)piperazine (C₁₂H₁₈N₂O, M.W. = 206.28 g/mol ).
Infrared (IR) Spectroscopy
Characteristic peaks for C-H stretching (aromatic and aliphatic), C-N stretching, and C-O-C stretching.[14]
Melting Point
A sharp melting point consistent with the literature value for the pure compound.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Yield (Direct N-Arylation)
Incomplete reaction; side reactions.
Increase reaction time and/or temperature. Ensure the base is of good quality and used in sufficient excess.
Low Yield (Buchwald-Hartwig)
Inactive catalyst; poor quality reagents or solvent.
Use a fresh batch of palladium catalyst and ligand. Ensure the solvent is anhydrous and degassed. The choice of ligand and base can significantly impact the reaction outcome.[5]
Difficult Purification
Presence of starting materials or byproducts with similar polarity.
For direct arylation, consider converting the product to its hydrochloride salt for purification by recrystallization.[15] For Buchwald-Hartwig, optimize the chromatographic conditions (solvent system, gradient).
Conclusion
The synthesis of 1-(4-ethoxyphenyl)piperazine from p-phenetidine can be successfully achieved through both classical and modern synthetic methodologies. The direct N-arylation method, while straightforward, often requires harsh conditions and can lead to the formation of byproducts. The Buchwald-Hartwig amination offers a milder and more efficient alternative, albeit with the need for more specialized reagents and an inert atmosphere. The choice of synthetic route should be guided by the specific requirements of the research project, including scale, purity, and available resources. Careful attention to safety, reaction conditions, and purification techniques is paramount for obtaining the desired product in high yield and purity.
References
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Available at: [Link]
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025). ResearchGate. Available at: [Link]
ICSC 1720 - p-PHENETIDINE. (2021). ILO and WHO. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (2009). Advances in Natural Science. Available at: [Link]
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. (2022). PubMed. Available at: [Link]
US2919275A - Purification of piperazine - Google Patents. (n.d.). Google Patents.
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. (n.d.). University of Florida. Available at: [Link]
Synthesis of Phenacetin - St. Olaf College. (n.d.). St. Olaf College. Available at: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023). MDPI. Available at: [Link]
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). National Institutes of Health. Available at: [Link]
1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Available at: [Link]
Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine - PrepChem.com. (n.d.). PrepChem.com. Available at: [Link]
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]
Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (n.d.). Asian Journal of Chemistry. Available at: [Link]
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2026). ResearchGate. Available at: [Link]
(HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. (2023). Defense Technical Information Center. Available at: [Link]
Dichlorophosphinic bis(2-chloroethyl)amide - PMC - NIH. (n.d.). National Institutes of Health. Available at: [Link]
Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - WIPO Patentscope. (2005). WIPO. Available at: [Link]
Mastering the Handling of Hygroscopic Piperazine Dihydrochloride: A Precision Protocol
Executive Summary Piperazine dihydrochloride ( ) is a critical reagent widely used as a pharmaceutical intermediate, an anthelmintic agent, and in the synthesis of complex polymers.[1][2] While chemically stable, its dih...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperazine dihydrochloride (
) is a critical reagent widely used as a pharmaceutical intermediate, an anthelmintic agent, and in the synthesis of complex polymers.[1][2] While chemically stable, its dihydrochloride salt form presents specific handling challenges due to hygroscopicity and acidity .
Moisture absorption significantly alters the effective molecular weight of the salt, leading to stoichiometric errors in synthesis and concentration inaccuracies in biological buffers. Furthermore, the acidic nature of the wet salt can accelerate corrosion in standard laboratory balances. This Application Note provides a rigorous, field-proven protocol for the storage, weighing, and solubilization of piperazine dihydrochloride to ensure experimental reproducibility.
Material Snapshot & Physicochemical Properties[3][4][5][6]
Understanding the intrinsic properties of the material is the first step toward precision handling.
Property
Value / Description
Chemical Formula
Molecular Weight
159.06 g/mol (Anhydrous)
Appearance
White crystalline powder or needles
Solubility (Water)
~410 g/L (Highly Soluble)
pH (5% w/v aqueous)
3.0 – 3.4 (Acidic)
Hygroscopicity
Moderate to High (Forms hydrates; surface adsorption)
Critical Relative Humidity (CRH)
< 40% (Recommended working environment)
Core Protocol: Storage and Environmental Control[7]
The Casualty of Poor Storage: Improper storage leads to "caking" (clumping), where the salt absorbs atmospheric moisture, partially dissolves, and recrystallizes into a hard mass. This not only makes weighing difficult but creates heterogeneity in the water content of the bulk material.
Storage Hierarchy
Primary Containment: Store in the original manufacturer’s amber glass or high-density polyethylene (HDPE) bottle. Ensure the cap has a Teflon (PTFE) liner to prevent vapor exchange.
Secondary Containment: Place the primary container inside a desiccator cabinet maintained at <20% Relative Humidity (RH).
Desiccant Choice: Use indicating silica gel or activated molecular sieves. Avoid calcium chloride if there is a risk of dust contamination, as it is deliquescent.
The "Inert Blanket" Technique
For long-term storage of opened bottles:
After use, flush the headspace of the bottle with dry Nitrogen (
) or Argon gas for 10–15 seconds.
Immediately seal the cap.
Wrap the cap junction with Parafilm® to create a secondary moisture barrier.
Core Protocol: Precision Weighing (The "Difference" Method)
Why this matters: In standard "direct weighing" (adding salt to a weigh boat on the balance), hygroscopic salts absorb moisture during the weighing process. The balance reading drifts upwards, resulting in less actual reagent than recorded.
The Solution: Weighing by Difference.
Step-by-Step Methodology:
Preparation:
Equilibrate the reagent bottle to room temperature before opening to prevent condensation.
Use a clean, dry weighing bottle with a ground-glass stopper.
Do not use standard weighing paper or plastic boats; they offer no protection against moisture during transfer.
The Weighing Cycle:
Step A: Place the entire weighing bottle containing the bulk piperazine dihydrochloride onto the analytical balance. Tare the balance (Set to 0.0000 g).
Step B: Remove the bottle from the balance. Quickly transfer an estimated amount of salt into your receiving reaction vessel.
Step C: Immediately recap the weighing bottle and place it back on the balance.
Step D: The balance will display a negative value (e.g., -1.2450 g). This absolute value is the exact mass of the reagent transferred.
Validation:
If the balance reading drifts significantly after placing the capped bottle back on, your container is not airtight, or static electricity is interfering. Use an anti-static gun if necessary.
Troubleshooting: Recovering Clumped Material
If the material has hardened due to moisture absorption, do not attempt to crush it manually in the open air, as this exposes more surface area to moisture.
Recovery Protocol:
Transfer: Move the clumped material into a wide-mouth borosilicate glass beaker.
Vacuum Drying: Place in a vacuum oven.
Temperature: 105°C (Standard USP drying temperature for this salt).
Pressure: < 10 mbar.
Duration: 3–4 hours.
Cooling: Allow to cool inside a desiccator.
Verification: Grind the dried material quickly in a mortar (in a low-humidity glove box if possible) and store immediately.
Visualization: Handling Workflow
The following diagram illustrates the decision logic for handling piperazine dihydrochloride to ensure sample integrity.
Figure 1: Decision matrix for the inspection, recovery, and weighing of hygroscopic piperazine dihydrochloride.
Safety & Compatibility (E-E-A-T)
Acidity Warning: Piperazine dihydrochloride is a salt of a strong acid. A 10% solution can have a pH near 3.[1]0. Always add the salt to water, not vice versa, to minimize splashing, although the exotherm is mild compared to pure acids.
Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.[3] Always handle in a fume hood or wear an N95/P2 respirator to prevent inhalation of dust.
Corrosion: Clean spills immediately. The acidic chloride residue will pit stainless steel balances and spatulas if left overnight.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Retrieved from [Link]
United States Pharmacopeia (USP).General Chapter <921> Water Determination.
BenchChem.Technical Support Center: Purification and Handling of Piperazine-Containing Compounds.
Optimized Recrystallization Protocols for 1-(4-ethoxyphenyl)piperazine Dihydrochloride
Executive Summary Primary Recommendation: The optimal solvent system for the recrystallization of 1-(4-ethoxyphenyl)piperazine dihydrochloride is Ethanol (95% or Absolute) or Isopropanol (IPA) . Secondary Recommendation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Primary Recommendation: The optimal solvent system for the recrystallization of 1-(4-ethoxyphenyl)piperazine dihydrochloride is Ethanol (95% or Absolute) or Isopropanol (IPA) .
Secondary Recommendation (for high yield): An anti-solvent method using Ethanol/Diethyl Ether or Methanol/Ethyl Acetate .[1]
This guide details the physicochemical rationale and step-by-step protocols for purifying this specific piperazine salt, ensuring removal of common impurities such as unreacted p-phenetidine (4-ethoxyaniline) and bis-alkylated dimers.[1]
Part 1: Chemical Context & Solubility Profile[1][2][3]
Nature: Highly polar ionic salt.[1] The piperazine ring contains two basic nitrogen centers (pKa₁ ~5.3, pKa₂ ~9.7), both protonated in the dihydrochloride form.[1]
Implication: The high lattice energy of the dihydrochloride salt renders it insoluble in non-polar solvents (hexane, ether) and moderately polar aprotic solvents (DCM, THF).[1] Successful recrystallization requires a polar protic solvent capable of hydrogen bonding to disrupt the crystal lattice at high temperatures.
Solubility Matrix
The following table summarizes the solubility behavior observed for phenylpiperazine dihydrochloride salts:
Solvent
Temp (25°C)
Temp (Boiling)
Suitability
Role
Water
High Solubility
Very High
Poor
Solvent (too soluble, hard to dry)
Methanol
Moderate/High
High
Moderate
Good for initial dissolution, may need anti-solvent
Ethanol
Low/Moderate
High
Excellent
Primary Solvent
Isopropanol
Low
Moderate/High
Excellent
Primary Solvent
Ethyl Acetate
Insoluble
Insoluble
Good
Anti-Solvent
Diethyl Ether
Insoluble
Insoluble
Good
Anti-Solvent
Hexane
Insoluble
Insoluble
Poor
Wash solvent only
Part 2: Solvent Selection Logic (Decision Tree)
The choice of solvent depends on the purity of the crude material and the desired recovery rate.
Figure 1: Decision matrix for selecting the optimal recrystallization strategy based on crude solubility.
Part 3: Detailed Experimental Protocols
Protocol A: The "Standard" Method (Ethanol or Isopropanol)
Best for removing colored impurities and ensuring stoichiometric purity.
Activated Carbon (optional, for decolorization)[1]
Procedure:
Preparation: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Dissolution: Add 50 mL (5 volumes) of Ethanol. Heat the mixture to reflux (boiling).
Titration: If the solid does not dissolve completely, add more Ethanol in 5 mL increments through the condenser until a clear solution is obtained.
Note: If >15 volumes are required, switch to Protocol C .[1]
Decolorization (Optional): If the solution is dark, remove from heat, add 0.5 g activated carbon, and reflux for 5 minutes.
Hot Filtration: Filter the boiling solution rapidly through a pre-warmed Buchner funnel or fluted filter paper to remove carbon/insolubles.[1]
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) with gentle stirring. Once ambient temperature is reached, cool further in an ice bath (0-5°C) for 1 hour.
Isolation: Filter the white crystalline precipitate under vacuum.
Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol.
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: The Anti-Solvent Method (Ethanol/Ethyl Acetate)
Best for maximizing yield when the compound is too soluble in alcohols.
Procedure:
Dissolution: Dissolve the crude salt in the minimum amount of boiling Methanol or Ethanol required to obtain a clear solution.
Precipitation: While maintaining the solution near boiling, dropwise add warm Ethyl Acetate (or Diethyl Ether) until a faint, persistent turbidity (cloudiness) appears.[1]
Re-clarification: Add a few drops of the alcohol solvent to just clear the turbidity.
Cooling: Remove from heat and allow to cool undisturbed. The anti-solvent lowers the solubility limit, forcing the salt out of solution as it cools.
Isolation: Filter and wash with a 1:1 mixture of cold Alcohol/Ethyl Acetate.
Protocol C: The Binary Method (Ethanol/Water)
Required if the salt is extremely insoluble in pure alcohols (common for very pure dihydrochlorides).
Procedure:
Suspend the solid in boiling Ethanol (10 volumes).
Add Water dropwise (very slowly) through the condenser until the solid just dissolves.
Crucial Step: Stop adding water immediately once clear.[1] Excess water will drastically reduce yield.[1]
Cool slowly. If crystals do not form, the solution may need concentration (rotary evaporator) to remove excess water before cooling.[1]
Part 4: Characterization & Validation[1]
To ensure the recrystallization was successful, validate the product using the following parameters:
Melting Point: Expect a sharp melting point.[1] Literature values for similar phenylpiperazine dihydrochlorides are typically >240°C (with decomposition) .[1] A wide range indicates retained solvent or impurities.[1]
Chloride Titration: Perform an argentometric titration (AgNO₃) to confirm the dihydrochloride stoichiometry (2.0 eq Cl⁻).
Target: ~24.0% Cl content by mass (Theoretical: 24.18%).[1]
1H NMR (D₂O or DMSO-d6):
Check for the disappearance of impurity peaks (e.g., aniline protons from p-phenetidine).[1]
Confirm the integration of the ethyl group (triplet/quartet) matches the piperazine ring protons.
Part 5: Troubleshooting
Issue
Cause
Solution
Oiling Out
Solution cooled too fast or impurities lowered melting point.[1]
Re-heat to dissolve.[1] Add a seed crystal.[1] Cool very slowly with vigorous stirring.
European Patent Office. (1988).[1] EP 0284359 B1: 1,4-Disubstituted piperazine compounds, their production and use.[1]Link[1]
Context: Describes purification of phenylpiperazine salts using ethanol/ethyl acet
World Intellectual Property Organization. (2005).[1] WO2005021521A1: Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[1][4]Link[1]
Context: Details the use of Isopropyl Alcohol (IPA) and Ethanol for crystallizing methoxy-phenylpiperazine hydrochlorides to remove impurities.
BenchChem. (2025).[1][5] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.Link (Note: Representative link for general piperazine solubility data).[1]
Context: General solubility profiles for piperazine derivatives (Soluble in polar protic solvents, insoluble in non-polar).
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] Monograph: 1-(3-Methoxyphenyl)piperazine.[1][6]Link[1]
Context: Provides specific solubility data for phenylpiperazine dihydrochlorides (Insoluble in ether/hexane, soluble in w
Application Note: Ethoxyphenyl Piperazine Scaffolds in the Synthesis of Advanced Antifungal Agents
Executive Summary The rising incidence of multi-drug resistant fungal infections and the inherent recalcitrance of device-associated biofilms necessitate the development of novel antifungal pharmacophores. The piperazine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rising incidence of multi-drug resistant fungal infections and the inherent recalcitrance of device-associated biofilms necessitate the development of novel antifungal pharmacophores. The piperazine ring is a highly privileged structure in medicinal chemistry, frequently utilized to tune the physicochemical properties and target-binding affinities of active pharmaceutical ingredients (APIs)[1]. While standard triazole antifungals (e.g., itraconazole) heavily rely on methoxyphenyl piperazine cores[2], recent structural-activity relationship (SAR) studies highlight ethoxyphenyl piperazine —specifically 1-(2-ethoxyphenyl)piperazine and 1-(4-ethoxyphenyl)piperazine—as a superior building block for synthesizing next-generation antivirulence and antibiofilm agents[3][4][5].
This application note provides an in-depth technical guide on the mechanistic rationale, synthesis workflows, and biological validation protocols for ethoxyphenyl piperazine-derived antifungal hybrids.
Scientific Rationale & Target Engagement
The Role of the Ethoxyphenyl Substitution
1-(2-Ethoxyphenyl)piperazine hydrochloride (CAS: 83081-75-8) serves as a versatile secondary amine in organic synthesis[5]. Replacing a methoxy group with an ethoxy group on the phenyl ring subtly increases the lipophilicity (logP) and alters the spatial geometry of the molecule. In antifungal drug design, this modification enhances the molecule's ability to penetrate the dense extracellular polymeric substance (EPS) matrix of fungal biofilms.
Mechanistic Pathways: Biofilm Disruption and Hyphal Inhibition
Fungal pathogens like Candida albicans utilize morphological switching (yeast-to-hyphae transition) and biofilm formation as primary virulence factors. Ethoxyphenyl piperazine derivatives have demonstrated remarkable efficacy in disrupting these pathways:
Chalcone Hybrids: Functionalizing a chalcone scaffold with an ethoxyphenylpiperazine moiety (e.g., Compound 28) yields broad-spectrum antifungal agents that directly suppress hyphae production, achieving significant growth inhibition at non-cytotoxic concentrations[4].
Oxadiazole Hybrids (Combinatorial Synergy): High-throughput screening has identified ethoxyphenyl piperazine derivatives, such as CB40 (1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(2-ethoxyphenyl)piperazine), as potent biofilm disruptors. Notably, these compounds exhibit synergistic interactions when co-administered with echinocandins like caspofungin, rescuing the efficacy of the primary drug against mature biofilms[3].
Fig 1. Mechanistic pathway of ethoxyphenyl piperazine derivatives in fungal biofilm disruption.
Experimental Protocols & Methodologies
Protocol A: Synthesis of Ethoxyphenyl Piperazine Antifungal Hybrids via N-Alkylation
This protocol details the coupling of 1-(2-ethoxyphenyl)piperazine with a halogenated pharmacophore (e.g., a chalcone-chloride or oxadiazole-alkyl bromide) to generate a hybrid API.
Causality & Rationale for Reagent Selection:
The reaction utilizes Potassium Carbonate (K₂CO₃) as a mild, heterogeneous base to neutralize the generated hydrohalic acid without degrading base-sensitive functional groups on the pharmacophore. Potassium Iodide (KI) is introduced to trigger a Finkelstein reaction in situ, converting less reactive alkyl chlorides into highly reactive alkyl iodides, thereby accelerating the nucleophilic attack by the piperazine nitrogen.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the halogenated pharmacophore and 1.1 equivalents of 1-(2-ethoxyphenyl)piperazine hydrochloride in anhydrous toluene (0.2 M concentration).
Activation: Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃ and 0.15 equivalents of KI.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 110°C under a nitrogen atmosphere for 18–24 hours.
Self-Validation Checkpoint (Reaction Monitoring): Spot the reaction mixture on a silica gel TLC plate alongside the starting materials. Elute using a Dichloromethane:Methanol (95:5) system. The reaction is validated as complete when the UV-active spot corresponding to the starting halide disappears, and a new, lower-Rf spot (the highly polar piperazine hybrid) dominates.
Workup: Cool the mixture to room temperature. Quench with distilled water to dissolve inorganic salts. Separate the organic toluene layer, and extract the aqueous layer twice with ethyl acetate.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from hot ethanol, adding dropwise ethanolic HCl to precipitate the product as a stable hydrochloride salt.
Fig 2. Chemical synthesis workflow for N-alkylation of ethoxyphenyl piperazine hybrids.
Protocol B: In vitro Combinatorial Biofilm Inhibition Assay
This protocol evaluates the ability of the synthesized ethoxyphenyl piperazine compounds to inhibit Candida albicans biofilms, both independently and synergistically with caspofungin[3].
Causality & Rationale:
Biofilms provide a physical barrier that drastically increases the Minimum Inhibitory Concentration (MIC) of standard drugs. By utilizing an optical density (OD₆₀₀) sustained inhibition assay in 96-well plates, researchers can directly quantify the biomass reduction. Testing the compound alongside a sub-inhibitory concentration of caspofungin reveals synergistic mechanisms that disrupt the EPS matrix.
Step-by-Step Methodology:
Inoculation: Grow C. albicans (e.g., strain SC5314) overnight in YPD broth. Wash and resuspend the cells in RPMI-1640 medium to a final concentration of
cells/mL.
Compound Plating: In a flat-bottom 96-well microtiter plate, add the synthesized ethoxyphenyl piperazine derivative to achieve a final concentration gradient (e.g., 2.5 μM to 40 μM).
Combinatorial Setup: To evaluate synergy, add caspofungin at a fixed sub-inhibitory concentration (e.g., 0.125 μg/mL) to half of the experimental wells.
Incubation: Add 100 μL of the fungal suspension to all wells. Incubate statically at 37°C for 24 hours to allow for robust biofilm formation.
Self-Validation Checkpoint (Assay Integrity): The assay must include a vehicle control (1% DMSO) and a positive control (Caspofungin at MIC, 1.0 μg/mL). The system is self-validating if the vehicle control yields an OD₆₀₀ > 1.0 (indicating healthy biofilm growth) and the positive control yields <0.2 OD₆₀₀ (>80% inhibition). If these thresholds are not met, the biological viability of the strain is compromised, and the assay must be repeated.
Quantification: Carefully aspirate the planktonic medium. Wash the biofilms twice with PBS. Read the optical density of the adherent biofilm biomass at 600 nm using a microplate reader.
Quantitative Data Presentation
The following table summarizes the comparative in vitro efficacy of ethoxyphenyl piperazine derivatives against C. albicans relative to traditional antifungal agents, demonstrating the superior antivirulence profile of the ethoxy-substituted scaffolds[3][4].
Compound / Scaffold
Primary Mechanism of Action
C. albicans Growth IC₅₀ (μM)
Biofilm Inhibition (%) at 20 μM
Combinatorial Synergy (with Caspofungin)
Fluconazole (Standard)
Ergosterol Biosynthesis Inhibition
1.5
< 10%
None
Caspofungin (Standard)
β(1,3)-D-glucan Synthesis Inhibition
0.8
45%
N/A
Compound 28 (Chalcone-Ethoxyphenylpiperazine)
Hyphal Transition Suppression
55.9
72%
Not Evaluated
CB40 (Oxadiazole-Ethoxyphenylpiperazine)
Biofilm EPS Matrix Disruption
> 100
88%
High (Restores Caspofungin efficacy)
References
Source: nih.
Source: mdpi.
Source: nih.
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)
Troubleshooting low solubility of piperazine salts in organic solvents
This guide serves as a specialized technical support resource for researchers encountering solubility issues with piperazine salts in organic media. Executive Summary & Diagnostic The Core Challenge: Piperazine salts (e....
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers encountering solubility issues with piperazine salts in organic media.
Executive Summary & Diagnostic
The Core Challenge:
Piperazine salts (e.g., dihydrochloride, citrate, adipate) are ionic solids with high crystal lattice energy. While they possess excellent aqueous solubility, they are thermodynamically resistant to dissolution in non-polar or moderately polar organic solvents (e.g., Dichloromethane, Toluene, Hexanes).
Immediate Diagnostic:
Before proceeding, determine your "Solubility Class" using the matrix below.
Table 1: Solubility Matrix of Piperazine Species
Solvent Class
Specific Solvent
Free Base
Common Salts (HCl, Citrate)
Lipophilic Salts (Docusate, Tosylate)
Aqueous
Water, Buffers
Soluble
Highly Soluble
Poor / Insoluble
Protic Polar
Methanol, Ethanol
Soluble
Soluble (Warm)
Soluble
Aprotic Polar
DMSO, DMF
Soluble
Soluble
Soluble
Halogenated
DCM, Chloroform
Soluble
Insoluble / Sparingly
Soluble
Non-Polar
Toluene, Hexane
Soluble (Warm)
Insoluble
Soluble (Tailored)
Troubleshooting Logic Tree
Use this decision tree to select the correct protocol for your specific constraint.
Figure 1: Decision logic for selecting the appropriate solubilization strategy.
Detailed Protocols
Protocol A: The "Chemical Switch" (Salt to Free Base)
Use Case: You need the piperazine moiety in an organic solvent (e.g., DCM) for a reaction or extraction, and the specific salt form is not required.
Mechanism: Deprotonation breaks the ionic lattice, restoring the lipophilic character of the piperazine ring.
Steps:
Dissolution: Dissolve the insoluble piperazine salt in the minimum volume of Water (approx. 3-5 mL per gram).
Basification: Slowly add 10% NaOH or Saturated Na₂CO₃ solution while stirring until pH > 11.
Note: You may see an oil separate or a precipitate form; this is the free base.
Extraction: Add the target organic solvent (e.g., Dichloromethane or Ethyl Acetate) equal to the aqueous volume.
Partition: Shake vigorously in a separatory funnel. Collect the organic (lower for DCM, upper for EtOAc) layer.
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .
Recovery: Evaporate the solvent to obtain the piperazine free base, which is now soluble in most organics.
Protocol C: Counter-Ion Exchange (Lipophilic Salt Formation)
Use Case: You must maintain a salt form (e.g., for stability) but require solubility in non-polar solvents like Toluene or Chloroform.
Mechanism: Replacing a small, hard anion (Cl⁻) with a bulky, lipophilic anion (e.g., Docusate, Tetraphenylborate) reduces lattice energy and increases solvent interaction.
Recommended Counter-Ions:
Docusate (Bis(2-ethylhexyl) sulfosuccinate): Excellent for DCM, Chloroform, and oils.
Tetraphenylborate: High solubility in organic media; useful for precipitation.[1]
Stearate/Oleate: Good for lipid-based formulations.
Experimental Workflow:
Figure 2: Metathesis workflow for creating organic-soluble piperazine salts.
Protocol D: Cosolvent Bridging
Use Case: You cannot change the salt or the primary solvent, but can tolerate a small amount of additive.
Steps:
Primary Dissolution: Dissolve the piperazine salt in a "Bridge Solvent" (DMSO or Methanol) at a high concentration (e.g., 100 mg/mL).
Target Preparation: Measure your target organic solvent (e.g., Toluene).
Spiking: Add the bridge solution dropwise to the target solvent while vortexing.
Limit: Usually effective up to 5-10% v/v of the bridge solvent.
Warning: If a cloud point (precipitation) is reached, stop immediately. You have exceeded the solvation capacity.
Frequently Asked Questions (FAQ)
Q1: Why does my piperazine salt turn into a "gum" when I try to filter it from organic solvents?A: Piperazine salts are often hygroscopic. If you are using a solvent like diethyl ether or hexane to precipitate them, they may absorb atmospheric moisture, forming a sticky hydrate. Solution: Perform filtrations under a nitrogen blanket or use a drying tube. Alternatively, use a more polar anti-solvent like Acetone (if the salt is insoluble in it) to wash the solid.
Q2: I need to run an NMR in CDCl₃, but my piperazine HCl salt won't dissolve.A: This is standard. HCl salts are rarely soluble in Chloroform.
Option 1: Add 1-2 drops of CD₃OD (Methanol-d4) or DMSO-d6 to the CDCl₃ tube. This "bridge" usually solubilizes the salt.
Option 2: Perform a "mini-free-base" in the NMR tube: Add a small amount of solid Na₂CO₃ and D₂O, shake, and let the free base extract into the CDCl₃ layer (though this gives you the free base spectrum, not the salt).
Q3: Can I use heat to force the salt into solution?A: Yes, but with caution. Piperazine free base has a relatively low melting point (106°C) and can sublime. Salts are more stable, but prolonged heating in organic solvents can lead to degradation or side reactions (e.g., reaction with chlorinated solvents). Do not exceed 60°C for extended periods.
References
Solubility of Piperazine: Solubility of Things. "Piperazine - Solubility of Things."[2][3] Accessed March 2026. Link
Lipophilic Salt Formation: National Institutes of Health (NIH). "Rationalizing Counterion Selection for the Development of Lipophilic Salts." PMC. Accessed March 2026. Link
Tetraphenylborate Applications: Wikipedia. "Sodium tetraphenylborate." Accessed March 2026. Link
Piperazine Synthesis & Properties: ChemicalBook. "Piperazine Properties and Applications." Accessed March 2026. Link
Docusate Salts for Solubility: PubChem. "Docusate Sodium - Chemical and Physical Properties." Accessed March 2026. Link
Preventing oxidation of phenylpiperazine derivatives during storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the oxidation of phenylpiperazine derivatives during storage. Phenylpiperazine-c...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the oxidation of phenylpiperazine derivatives during storage. Phenylpiperazine-containing compounds are a cornerstone in modern drug discovery, forming the scaffold for numerous therapeutics, particularly those targeting the central nervous system.[1][2] However, the inherent chemical nature of the piperazine ring makes these molecules susceptible to degradation, primarily through oxidation.[3][4] This guide offers in-depth, practical solutions to maintain the integrity and stability of your valuable compounds.
The "Why": Understanding Phenylpiperazine Oxidation
The susceptibility of phenylpiperazine derivatives to oxidation stems from the two nitrogen atoms within the piperazine ring. These nitrogen atoms are electron-rich and can be readily oxidized, especially when exposed to atmospheric oxygen, light, or elevated temperatures.[3][5][6]
The primary oxidation pathway often involves the formation of N-oxides.[3] In derivatives with hydroxyl groups on the phenyl ring, oxidation can lead to the formation of reactive quinone-imine intermediates.[7] These degradation pathways can lead to a loss of compound potency, altered pharmacological activity, and the generation of potentially toxic byproducts.[4][8]
Oxidation Pathway of Phenylpiperazine Derivatives
Caption: Factors accelerating the oxidation of phenylpiperazine derivatives.
Frequently Asked Questions (FAQs): Proactive Storage and Handling
This section addresses common questions regarding the proper storage and handling of phenylpiperazine derivatives to prevent oxidative degradation.
Q1: What are the ideal storage conditions for my solid phenylpiperazine compounds?
A1: For maximal stability, solid-state compounds should be stored under conditions that minimize exposure to oxygen, light, and heat.[5][9] The specific conditions depend on the intended duration of storage.
Storage Parameter
Long-Term (>6 months)
Short-Term (<6 months)
Rationale
Temperature
-20°C or -80°C
2-8°C (Refrigerator)
Reduces the rate of chemical degradation reactions.[10]
Atmosphere
Inert Gas (Argon or Nitrogen)
Tightly Sealed Container
Prevents interaction with atmospheric oxygen, a primary driver of oxidation.[6][11]
Light Protection
Amber, light-resistant vials
Amber vials or store in a dark place
Protects against photodegradation, which can be initiated by UV and visible light.[3][6]
Container
Tightly sealed, airtight vial
Tightly sealed vial
Prevents ingress of atmospheric moisture and oxygen.[5]
Q2: I've noticed a color change in my solid phenylpiperazine derivative upon storage. What could be the reason?
A2: A visible change in color, such as yellowing or darkening, is a common indicator of chemical degradation.[6] This is most often due to slow oxidation from prolonged exposure to air or light.[10] Before using a discolored compound, it is critical to verify its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure experimental integrity.[6]
Q3: I need to store my compound in solution for my experiments. What is the best practice?
A3: Long-term storage of phenylpiperazine derivatives in solution is generally discouraged as stability is significantly reduced.[10] If solution storage is unavoidable, follow these guidelines:
Prepare Fresh: The best practice is to prepare solutions immediately before use.
Solvent Choice: For stock solutions that must be stored, dimethyl sulfoxide (DMSO) is often a suitable choice for freezing.[10]
Control pH: The stability of these compounds in aqueous solutions can be highly pH-dependent.[4] Conduct a pH-stability profile to identify the optimal pH and use a suitable buffer system to maintain it.[6]
Aliquot: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use vials.[10]
Storage Temperature: Store solution aliquots frozen at -20°C or, for enhanced stability, at -80°C.[10]
Q4: Can antioxidants be added to my formulation to prevent oxidation?
A4: Yes, incorporating antioxidants is a common and effective strategy, particularly for liquid formulations.[6] Antioxidants work by preferentially reacting with oxidizing agents, thereby protecting the active pharmaceutical ingredient. The choice of antioxidant depends on the formulation's solvent system and the specific derivative.
This guide provides a logical workflow for instances where compound degradation is suspected.
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected compound degradation.
Problem: My experimental results are inconsistent, or my compound appears to have lost biological activity. I suspect it has degraded during storage.
Step 1: Confirm Degradation. The first step is to analytically confirm that degradation has occurred. This is achieved by assessing the purity of the compound using a stability-indicating method.
Action: Perform an analysis using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. Compare the chromatogram of the suspect sample to a reference standard or a previously analyzed, pure batch. Look for the appearance of new peaks (degradants) and a decrease in the area of the main compound peak.[6][15]
Step 2: Identify the Potential Cause. If degradation is confirmed, review your storage and handling procedures to identify the likely cause.
Solid Storage: Was the container tightly sealed? Was it protected from light? Was it stored at the correct temperature?
Solution Storage: Was the solution stored for an extended period? How many freeze-thaw cycles has it undergone? Was the pH of the aqueous solution controlled?
Handling: Was the compound exposed to ambient light and air for long periods on the benchtop during weighing or solution preparation?
Step 3: Implement Corrective Actions.
Immediate Action: For critical experiments, it is strongly recommended to discard the degraded material and use a fresh, validated sample. Attempting to use degraded material will lead to unreliable and irreproducible results.
Future Prevention: Based on the identified cause, rigorously implement the proactive prevention strategies outlined in the FAQ section. This includes using inert gas, light-resistant containers, and proper temperature control.[6][10][11]
Key Experimental Protocols
Protocol 1: Inert Atmosphere Storage for Solid Compounds
This protocol is for the long-term storage of highly sensitive phenylpiperazine derivatives.
Preparation: Place the solid compound in an appropriately sized amber glass vial.
Inerting: Place the uncapped vial into a vacuum desiccator or Schlenk flask.
Evacuate & Purge: Evacuate the atmosphere within the desiccator using a vacuum pump and then backfill with a dry, inert gas such as argon or nitrogen.
Repeat: Repeat this evacuate-and-backfill cycle 3-5 times to ensure the complete removal of atmospheric oxygen.
Sealing: While under the positive pressure of the inert atmosphere (ideally performed in a glovebox), tightly cap the vial with a PTFE-lined cap.
Final Storage: For additional protection, wrap the cap-vial interface with Parafilm® and store at the recommended temperature (-20°C or -80°C).
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential in drug development to understand the intrinsic stability of a compound and identify potential degradation products.[3][16]
Sample Preparation: Prepare several identical solutions of the phenylpiperazine derivative (e.g., at 1 mg/mL) in a suitable solvent.[3]
Stress Conditions: Expose each sample to one of the following stress conditions, while keeping one sample as a control protected from all stressors:
Oxidative: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[3]
Photolytic: Expose to a high-intensity UV/Vis light source for a defined period (e.g., 24 hours).[3][6]
Thermal: Store the solution or solid compound at an elevated temperature (e.g., 60-80°C) for 48 hours.[3]
Acid/Base Hydrolysis: Adjust the pH to ~2 with HCl and another sample to ~10 with NaOH and heat at 60°C for 24 hours.[3][4]
Analysis: After the exposure period, neutralize the acid/base samples and analyze all samples (including the control) by a stability-indicating HPLC-UV/MS method.[16][17]
Evaluation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks indicates degradation products, which can then be characterized by MS to understand the degradation pathway.
References
Electrochemical synthesis of the new substituted phenylpiperazines. (2025). ResearchGate. [Link]
1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]
PRELIMINARY EVALUATION OF ANTIOXIDANT ACTIVITY OF SOME 1-(PHENOXYETHYL)-PIPERAZINE DERIVATIVES. (2006). Acta Poloniae Pharmaceutica.
Electrochemical Characterization and Voltammetric Determination of Aryl Piperazine Emerging as Designer Drugs. (2024). ResearchGate. [Link]
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019). ChemRxiv. [Link]
The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]
Antioxidant Activity of Piperazine Compounds: A Brief Review. (2020). ResearchGate. [Link]
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. (2022). PMC - NIH. [Link]
Technical Support Center: Optimizing pH for Extraction of 1-(4-ethoxyphenyl)piperazine
Introduction: The Chemistry of the Problem Welcome to the technical support center. If you are extracting 1-(4-ethoxyphenyl)piperazine (EPOP) , you are likely dealing with a reaction mixture derived from the alkylation o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chemistry of the Problem
Welcome to the technical support center. If you are extracting 1-(4-ethoxyphenyl)piperazine (EPOP) , you are likely dealing with a reaction mixture derived from the alkylation of piperazine or the reaction of bis(2-chloroethyl)amine with p-phenetidine.[1]
The core challenge here is not just "getting the product out," but isolating the free base from specific impurities (like unreacted p-phenetidine) while managing the surfactant-like properties of the piperazine ring.[1]
The Critical Numbers
To control the extraction, you must understand the ionization states.[1]
Scientist's Note: The ethoxy group on the phenyl ring is electron-donating, which slightly increases the basicity of the piperazine nitrogen compared to unsubstituted
-phenylpiperazine (pKa ~8.7).[1] Therefore, a standard "pH 10" workup is often insufficient for quantitative recovery.[1]
Module 1: The "pH Swing" Purification Protocol
User Query: "How do I remove unreacted aniline impurities without column chromatography?"
Technical Solution:
Because the pKa difference between the impurity (p-phenetidine, pKa ~5.[1]3) and your product (EPOP, pKa ~9.2) is nearly 4 units, you can use a pH Swing Extraction to purify the compound in the separatory funnel.[1]
The following diagram illustrates the decision matrix for the pH Swing protocol described above.
Caption: Separation logic relying on the pKa differential between the aniline impurity (5.3) and the piperazine product (9.2).
Module 3: Troubleshooting & FAQs
Q1: I adjusted the pH to 10, but my yield is only 60%. Why?
A: This is a classic application of the Henderson-Hasselbalch equation .[1]
At pH 10, assuming the pKa of EPOP is ~9.2:
This means roughly 13-15% of your product is still protonated (water-soluble) at pH 10.[1] Furthermore, EPOP has a low LogP (~1.1), meaning even the neutral form has some water solubility.
Fix: Raise the pH to >11.5 (where the ratio is >100:1) and saturate the aqueous layer with NaCl (salting out) to force the organic molecule into the DCM.
Q2: A thick emulsion formed during the DCM extraction.[1] How do I break it?
A: Piperazine derivatives act as surfactants.[1] Emulsions are common, especially at high pH.[1]
Troubleshooting Protocol:
Filtration: Pass the emulsion through a pad of Celite. Suspended micro-solids often stabilize emulsions.[1]
Salting: Add solid NaCl directly to the separatory funnel and shake gently. This increases the density of the aqueous phase and reduces the solubility of the organic surfactant.[1]
Time & Gravity: If using DCM, the organic layer is on the bottom.[1] Sometimes, simply waiting 30 minutes allows the phases to coalesce.
Q3: Can I use Ethyl Acetate instead of DCM for the final extraction?
DCM: Excellent solubility for phenylpiperazines; forms a distinct bottom layer.[1]
EtOAc: EPOP is soluble, but EtOAc can dissolve up to 3% water, potentially carrying salts into your product. If you must use EtOAc (for green chemistry reasons), perform 4-5 extractions rather than 3, and dry very thoroughly with MgSO₄.[1]
Q4: The product turned brown upon drying. What happened?
A: This is likely carbamate formation or oxidation.[1]
Carbamates: Piperazines react avidly with atmospheric CO₂ to form carbamate salts.[1]
Fix: Dry the organic solvent under a stream of Nitrogen (N₂) rather than air. Store the free base under inert gas or convert it immediately to the HCl salt for long-term stability.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. (Used as structural/pKa analog).[1] Retrieved from [1]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline (p-Phenetidine). Retrieved from [1]
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] (Source for general piperazine pKa thermodynamics).
Santa Cruz Biotechnology. 1-(4-Ethoxyphenyl)piperazine Product Data Sheet. CAS 46415-29-6.[1][11] Retrieved from [1][11]
Controlling side reactions in ethoxyphenyl piperazine sulfonation
Welcome to the technical support center for the sulfonation of ethoxyphenyl piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the sulfonation of ethoxyphenyl piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate, control, and troubleshoot side reactions to achieve optimal yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the sulfonation of ethoxyphenyl piperazine, providing the core knowledge needed for successful experimentation.
Q1: What is the primary reaction mechanism and what are the expected regioisomers?
The sulfonation of 1-(2-ethoxyphenyl)piperazine is an electrophilic aromatic substitution (EAS) reaction.[1] The sulfonating agent, typically concentrated sulfuric acid or oleum (a solution of SO₃ in H₂SO₄), generates the electrophile, which is either neutral sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H.[2][3] This electrophile is then attacked by the electron-rich ethoxy-substituted benzene ring.
The ethoxy group (-OEt) is an activating, ortho, para-directing group due to its electron-donating resonance effect.[4] Therefore, the sulfonic acid group (-SO₃H) will preferentially add to the positions ortho or para to the ethoxy group. Given the steric hindrance from the ethoxy group and the adjacent piperazine substituent, the para-substituted product is generally expected to be the major isomer.
Q2: What are the most common side reactions in this sulfonation?
There are three primary side reactions you must be prepared to encounter and control:
Desulfonation: This is the reverse reaction where the sulfonic acid group is removed from the aromatic ring.[2] It is highly favored by high temperatures in the presence of dilute aqueous acid.[1][5] This is the most common cause of low yields, especially during reaction work-up.
Polysulfonation: The introduction of more than one sulfonic acid group onto the aromatic ring. This occurs under harsh reaction conditions, such as high concentrations of fuming sulfuric acid (oleum), high temperatures, or prolonged reaction times.[6][7]
N-Sulfonation/Degradation: While the aromatic ring is the primary site of attack, the piperazine nitrogens are nucleophilic. Under certain conditions, direct sulfonation of the piperazine nitrogen can occur. Furthermore, the strongly acidic and oxidizing conditions can lead to degradation of the piperazine ring or other parts of the molecule, often resulting in colored impurities.
Q3: How does the choice of sulfonating agent affect the reaction?
The choice of sulfonating agent is critical as it dictates the reactivity and the propensity for side reactions.[7]
Concentrated Sulfuric Acid (98% H₂SO₄): This is the mildest effective agent. The reaction requires heat to proceed, and the water produced during the reaction can dilute the acid, slowing the reaction and potentially promoting desulfonation.[8] It is a good starting point for minimizing polysulfonation.
Oleum (Fuming Sulfuric Acid, H₂SO₄·xSO₃): This is a much more potent sulfonating agent because it contains an excess of the SO₃ electrophile.[3] It allows for lower reaction temperatures and shorter reaction times but significantly increases the risk of polysulfonation and degradation if not carefully controlled.[9]
Chlorosulfonic Acid (ClSO₃H): This is another powerful sulfonating agent that reacts to produce the desired sulfonic acid and HCl gas.[1] It can be effective, but the release of corrosive HCl gas requires specific equipment and handling procedures.[10]
Part 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during the experiment.
Issue 1: Low Yield & Recovery of Starting Material
Q: My reaction has a low conversion rate, and I'm recovering a significant amount of my starting ethoxyphenyl piperazine. What is the likely cause and how do I fix it?
A: This issue typically points to one of two problems: incomplete reaction or premature desulfonation.
Possible Cause 1: Incomplete Forward Reaction.
The reaction conditions may not be sufficiently forcing to drive the sulfonation to completion. The water generated as a byproduct dilutes the sulfuric acid, effectively stopping the reaction.[8]
Solution:
Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes sulfonation without significant byproduct formation.
Increase Reaction Time: Extend the reaction time, taking aliquots every 1-2 hours to determine the point of maximum conversion.
Use a Stronger Sulfonating Agent: If temperature and time adjustments are ineffective, consider switching from concentrated H₂SO₄ to a mild oleum (e.g., 10-20% free SO₃).[9] This increases the electrophile concentration, driving the reaction forward.
Possible Cause 2: Desulfonation during Work-up.
The sulfonation reaction is reversible.[11] Quenching the hot, concentrated acid mixture with water is highly exothermic. The resulting localized heating in a now dilute acid solution creates ideal conditions for the reverse reaction (desulfonation) to occur, stripping the sulfonic acid group off your product.[2][5]
Solution:
Controlled Quenching: Cool the reaction vessel in an ice bath to 0-5°C. Then, very slowly pour the cold reaction mixture onto a vigorously stirred slurry of crushed ice.[9] This method dissipates the heat of dilution much more effectively, minimizing desulfonation. Never add water directly to the concentrated acid mixture.[9]
Q: My TLC/HPLC analysis shows the desired product along with several significant byproducts. How do I identify and eliminate them?
A: This is a classic sign of over-sulfonation (polysulfonation) or degradation. The key is to moderate the reaction conditions.
Possible Cause 1: Polysulfonation.
The introduction of a second (or third) sulfonic acid group is occurring. This is caused by conditions that are too harsh: excessively high temperature, long reaction time, or a highly concentrated sulfonating agent.[6][7]
Solution:
Reduce Sulfonating Agent Strength: If using oleum, switch to a lower percentage of free SO₃ or change to concentrated sulfuric acid.
Lower Reaction Temperature: Decrease the reaction temperature. Sulfonation is often highly sensitive to temperature changes; a reduction of just 10°C can dramatically improve selectivity.[6]
Reduce Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed, before significant polysulfonated products appear.
Possible Cause 2: Sulfone Formation or Other Degradation.
While less common, vigorous reagents can sometimes lead to the formation of sulfone bridges between two aromatic molecules or other degradation pathways, often indicated by the formation of dark colors in the reaction mixture.[7]
Solution:
Follow the same steps as for controlling polysulfonation: use milder reagents and lower temperatures.
Ensure an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation, although this is less common for sulfonation.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction and the primary competing side reactions.
Caption: Key reaction pathways in ethoxyphenyl piperazine sulfonation.
Part 3: Protocols and Methodologies
Table 1: Impact of Reaction Parameters on Sulfonation Outcome
Protocol 1: Baseline Sulfonation of 1-(2-Ethoxyphenyl)piperazine
This protocol provides a starting point for optimization. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles).
Reaction Setup:
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-(2-ethoxyphenyl)piperazine (1.0 eq).
Cool the flask in an ice-water bath to 0-5°C.
Reagent Addition:
Slowly add concentrated (98%) sulfuric acid (5-10 volumes, e.g., 5-10 mL per gram of starting material) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15°C.
Reaction:
After the addition is complete, slowly warm the mixture to the desired reaction temperature (start with a moderate temperature, e.g., 60-80°C).
Stir the reaction mixture at this temperature for a set time (e.g., 2-4 hours).
Monitoring:
Monitor the reaction by withdrawing a small aliquot, quenching it carefully into ice/water, neutralizing with a base (like NaHCO₃), and analyzing by TLC or LC-MS.
Work-up:
Once the reaction is complete, cool the flask to 0-5°C in an ice bath.
In a separate large beaker, prepare a slurry of crushed ice.
With vigorous stirring, slowly pour the cold reaction mixture onto the crushed ice.[9]
The sulfonic acid product may precipitate. If not, "salting out" by adding solid sodium chloride can induce precipitation.
Isolation:
Collect the precipitated solid by vacuum filtration.
Wash the solid with a small amount of ice-cold water or a saturated brine solution.
Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water, ethanol/water).
Protocol 2: Analytical Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent tool for monitoring reaction progress and purity.
Column: C18 reversed-phase column.
Mobile Phase: A gradient elution is often necessary.
Solvent A: Water with 0.05 M ammonium formate or 0.1% formic acid.
Solvent B: Acetonitrile or Methanol.
Gradient: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase the concentration of Solvent B.
Detection: UV detection is typically suitable. If the chromophore is weak, mass spectrometry (LC-MS) provides definitive identification of products and byproducts.
Sample Prep: Dilute the quenched and neutralized reaction aliquot in the mobile phase starting condition.
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing and solving common experimental issues.
Caption: A logical workflow for troubleshooting common sulfonation issues.
References
Vertex AI Search. (2025, October 23). Sulfonation of Benzene - Chemistry Steps.
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
Aakash Institute. Sulphonation of Substituted Benzene, Their Mechanisms, Practice Problems & FAQs in Chemistry.
Royal Society of Chemistry. (2012, April 18). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor.
The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.
JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Sulfonation of Benzene.
Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Semantic Scholar. Effect of reaction conditions on naphthalene sulfonation.
MDPI. (2025, September 12). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone.
Wikipedia. Desulfonation reaction.
ResearchGate. (2018, December 14). Aromatic Sulphonation and Related Reactions.
The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.
Google Patents. US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
PMC. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading.
Google Patents. EP0694516B1 - Process of selective desulfonation.
ResearchGate. Effects of sulfonation (a) temperature and (b) time on glucose selectivity on the TRS yield.
Science.gov. piperazines: Topics by Science.gov.
OpenOChem Learn. EAS-Sulfonation.
Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
PMC. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
Benchchem. Application Notes and Protocols for Sulfonation Reactions Using Oleum.
OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
ResearchGate. (2025, August 5). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry.
Paya Oleo. Sulfonation process.
Taylor & Francis Online. (2006, September 23). THE DESULFONATION OF PHENOLSULFONIC ACIDS IN AQUEOUS SODIUM HYDROGEN SULFATE MIXTURES.
ACS Publications. (2021, May 17). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation.
Chemithon. Sulfonation and Sulfation Processes.
PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Google Patents. US2919275A - Purification of piperazine.
Wikipedia. Aromatic sulfonation.
PMC. Chemical approaches to the sulfation of small molecules: current progress and future directions.
SSRN. (2022, November 22). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
Google Patents. CN104803949A - Method for preparing high-purity 4-hydroxyethyl piperazine ethane sulfonic acid.
Ataman Kimya. PIPERAZINES.
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs.
Semantic Scholar. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
PMC. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
Technical Support Center: Stability & Handling of 1-(4-ethoxyphenyl)piperazine 2HCl
The following technical guide serves as a specialized support resource for researchers working with 1-(4-ethoxyphenyl)piperazine dihydrochloride . This document is structured to address stability mechanics, preparation p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers working with 1-(4-ethoxyphenyl)piperazine dihydrochloride . This document is structured to address stability mechanics, preparation protocols, and troubleshooting scenarios with authoritative precision.
Compound Identity: 1-(4-ethoxyphenyl)piperazine dihydrochloride
Abbreviation: 4-EtOPP 2HCl (or similar based on context)
Class: N-aryl piperazine / Phenylpiperazine
Salt Form: Dihydrochloride (Acidic in aqueous solution)
Part 1: Core Stability Profile
Aqueous Stability Mechanics
The stability of 1-(4-ethoxyphenyl)piperazine 2HCl in aqueous media is governed by three primary vectors: Oxidative Stress , pH-Dependent Solubility , and Photolytic Degradation . Unlike esters or amides, the ether linkage (ethoxy group) and the N-aryl bond are resistant to hydrolytic cleavage under neutral conditions. However, the secondary amine and the electron-rich aromatic ring create specific vulnerabilities.
Hydrolysis:High Stability. The ethoxy ether linkage (
) and the piperazine-phenyl bond are chemically inert to hydrolysis at physiological pH (7.4) and in standard acidic buffers.
Oxidation:Moderate to High Susceptibility. The secondary nitrogen in the piperazine ring is a focal point for oxidation, leading to the formation of N-oxides (N-hydroxylation). The electron-donating ethoxy group activates the phenyl ring, making it susceptible to oxidative coupling or quinone-imine formation under aggressive conditions or prolonged exposure to air [1, 2].
pH Sensitivity: As a dihydrochloride salt, the compound yields an acidic solution (pH ~2-4 depending on concentration). Neutralizing this solution (pH > 8) converts the salt to its free base, which has significantly lower aqueous solubility and may precipitate [3].
Storage Recommendations
Condition
State
Recommendation
Rationale
Solid State
Powder
-20°C, Desiccated
Hygroscopic; absorbs moisture which accelerates degradation.
Aqueous Solution
Dissolved
-80°C (Long-term)
Prevents oxidative kinetics and microbial growth.
Working Solution
Dissolved
4°C (Max 24-48h)
Minimizes thermal energy available for oxidation.
Light Exposure
All
Amber Vials / Dark
Prevents photo-oxidation of the aromatic system.
Part 2: Experimental Protocols
Standard Dissolution Protocol (Stock Solution)
Objective: Create a stable 10 mM stock solution in water.
Weighing: Weigh the target mass of 1-(4-ethoxyphenyl)piperazine 2HCl in a humidity-controlled environment.
Solvent Preparation: Use degassed, double-distilled water (
) or Nitrogen-purged water to minimize dissolved oxygen.
Vortex gently. The 2HCl salt should dissolve readily due to ionic dissociation.
Note: The resulting solution will be acidic. Do not adjust pH yet if storing.
Filtration (Optional): If sterile filtering (0.22 µm), use PVDF or PES membranes. Avoid Nylon which may bind phenylpiperazines.
Aliquot & Freeze: Aliquot immediately into single-use amber tubes and freeze at -20°C or -80°C. Avoid freeze-thaw cycles.
Forced Degradation Visualization (Pathway)
The following diagram illustrates the potential degradation pathways users must guard against, primarily driven by oxidation and pH shifts.
Part 3: Troubleshooting & FAQs
Q1: My solution turned from clear to a faint yellow/brown over the weekend at 4°C. Is it still usable?
Technical Analysis:
This color shift indicates oxidative degradation , likely the formation of N-oxides or trace quinoid species derived from the electron-rich ethoxy-aniline moiety.
Verdict:Discard. Even trace oxidation products can alter receptor binding affinity (e.g., at 5-HT receptors) or inhibit enzymes, compromising experimental validity.
Prevention: Use degassed water and store under an inert atmosphere (Argon/Nitrogen) if keeping solutions for >24 hours.
Q2: I tried to buffer the solution to pH 7.4 using PBS, and a white precipitate formed.
Root Cause:
You have likely exceeded the solubility limit of the free base form. The 2HCl salt is highly soluble because the piperazine nitrogens are protonated (
). At pH 7.4, the secondary amine (pKa ~9.8) remains mostly protonated, but the aniline-like nitrogen (pKa low) and the equilibrium shift reduces overall polarity.
Solution:
Lower the concentration. 10 mM might precipitate in PBS; try 1 mM.
Use a co-solvent. Add 1-5% DMSO or Ethanol before adding the buffer to maintain the free base in solution [3].
Q3: Can I autoclave the stock solution?
Direct Answer:No.
Reasoning: Phenylpiperazines are thermally stable to a degree, but the combination of high heat (121°C) and pressure in an aqueous environment can accelerate oxidative degradation and potential ring-opening reactions, especially if trace metals are present in the water.
Alternative: Use 0.22 µm sterile filtration (PES/PVDF).
Q4: How do I verify the purity of my stored stock?
Protocol:
Run a reverse-phase HPLC or LC-MS.
Column: C18.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Detection: UV at 240-280 nm (Absorption max for the phenyl ring).
Pass Criteria: Single peak >98% area. New peaks at lower retention times (more polar N-oxides) indicate degradation.
Part 4: Troubleshooting Logic Tree
Use this decision tree to diagnose issues with your solution preparation.
References
Solubility of Things . 1-Phenylpiperazine Solubility and Stability Profile. (pH dependence of phenylpiperazine derivatives). Retrieved from [Link]
National Institutes of Health (PubChem) . 1-(4-Ethoxybenzyl)piperazine dihydrochloride Compound Summary. (Structural confirmation and physical properties). Retrieved from [Link]
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Resolving hygroscopicity issues in piperazine hydrochloride powders
Welcome to the Technical Support Center for Piperazine Hydrochloride Formulation . This hub is designed for researchers, formulation scientists, and drug development professionals facing challenges with the handling, pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Piperazine Hydrochloride Formulation . This hub is designed for researchers, formulation scientists, and drug development professionals facing challenges with the handling, processing, and stability of highly hygroscopic piperazine salts.
Piperazine hydrochloride (PZ·HCl) is a critical pharmaceutical intermediate and active agent. However, its pronounced affinity for atmospheric moisture frequently leads to powder caking, flowability impairment, and moisture-induced phase transitions (such as the formation of piperazine hemihydrate or hexahydrate)[1][2]. This guide provides causality-driven troubleshooting, validated experimental protocols, and structural interventions to resolve these issues.
🔍 Diagnostic Troubleshooting Guide
Q1: Why does my PZ·HCl powder cake and adhere to the punches during high-speed tablet compression?A: When exposed to ambient humidity, moisture adsorbs onto the high-energy surfaces of the PZ·HCl particles. This increases the thickness of the surface liquid layer, leading to capillary condensation and the formation of strong liquid bridges between adjacent particles[3]. During tablet compression, this moisture causes the deliquescent solids to adhere to the metal punches, resulting in severe caking, clumping, and stunted powder flow[4].
Resolution: Maintain the production environment at a relative humidity (RH) strictly below 10% using industrial desiccant dehumidifiers[5]. Additionally, co-processing the API with low-hygroscopicity, hydrophobic excipients (e.g., specific cellulose derivatives or magnesium stearate) physically diverts water away from the active ingredient, reducing interparticle bridging[4][6].
Q2: My formulated PZ·HCl capsules exhibit inconsistent dissolution profiles after 3 months of storage. What is the mechanism behind this degradation?A: Moisture acts as a potent plasticizer in pharmaceutical solids. It lowers the glass transition temperature (
) and significantly increases molecular mobility within the powder matrix[4][7]. For PZ·HCl, this increased mobility induces thermodynamic phase transitions—specifically, the conversion of the anhydrous salt into stable hydrated forms (hemihydrate or hexahydrate)[1][2]. These newly formed hydrates possess different solubility profiles and lattice energies, directly altering the drug's dissolution rate.
Resolution: Implement a moisture-resistant polymer film coating on the granules prior to capsule filling. Utilizing a synergistic combination of water-soluble and water-insoluble polymers (e.g., HPMC combined with shellac, or Eudragit® blends) creates a highly effective barrier. The hydrophilic components trap infiltrating water via hydrogen bonding, while the hydrophobic components reduce overall film permeability[4].
Q3: How can I fundamentally alter the hygroscopicity of the PZ·HCl API before it even reaches the formulation stage?A: Crystal engineering via co-crystallization is the most robust upstream strategy. Hydrochloride salts are notoriously hygroscopic due to the high polarity of the chloride ion and the abundance of available hydrogen-bonding sites on the piperazine ring[7]. By synthesizing a co-crystal with a suitable co-former, you saturate these hydrogen-bond donors and acceptors within the crystal lattice. This drastically reduces the free energy of the crystal surface and its thermodynamic affinity for atmospheric water[4][7].
⚙️ Validated Experimental Protocols
Protocol 1: Crystal Engineering (Co-Crystallization via Solvent-Drop Grinding)
This protocol alters the API's crystal lattice to intrinsically reject moisture by occupying active hydrogen-bonding sites.
Co-former Selection: Select a GRAS (Generally Recognized As Safe) co-former with strong hydrogen-bond donating capabilities (e.g., succinic acid, gallic acid) to interact with the piperazine nitrogen/chloride network[7].
Milling Preparation: Weigh equimolar amounts of anhydrous PZ·HCl and the selected co-former. Transfer the mixture into a stainless-steel grinding jar containing two 7 mm stainless-steel balls.
Solvent Addition (Catalysis): Add a catalytic amount of a non-aqueous solvent (e.g., absolute ethanol, 15 μL per gram of powder). Causality: The solvent increases local molecular mobility, facilitating lattice rearrangement into the co-crystal form without inducing deliquescence[4].
Mechanochemical Synthesis: Grind the mixture in a mixer mill at 20 Hz for 30 minutes. The mechanical energy, combined with the solvent, drives the thermodynamic transition to the stable co-crystal form.
Self-Validating Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A successful co-crystal will display a unique diffractogram. Verify the complete disappearance of the characteristic peaks for anhydrous piperazine and piperazine hemihydrate to confirm total conversion[1][2].
Protocol 2: Moisture-Barrier Fluid Bed Coating
This protocol applies a physical barrier to prevent capillary condensation during downstream processing.
Dispersion Preparation: Prepare a 10% w/w coating dispersion using a blend of Eudragit® E PO (hydrophilic) and Eudragit® RLPO (hydrophobic) in a hydroalcoholic solvent. Causality: This specific combination lowers the water vapor transmission rate significantly more than individual component films[4].
Fluidization: Load the PZ·HCl granules into a Wurster fluid bed processor. Set the inlet air temperature to 45°C to ensure rapid evaporation of the solvent, preventing moisture from penetrating the granule core during the spray phase.
Atomization: Spray the polymer dispersion at a controlled rate of 5–8 g/min . Critical Control Parameter: Continuously monitor the exhaust humidity; it must remain below 30% RH to prevent premature agglomeration and liquid bridge formation[3].
Curing: Once the target weight gain (typically 5-8%) is achieved, cure the coated granules at 40°C for 2 hours. This allows complete polymer chain coalescence, ensuring a continuous, defect-free moisture barrier[4].
📊 Quantitative Data Presentation: Efficacy of Mitigation Strategies
The following table summarizes the comparative effectiveness of various formulation strategies on the physical stability of Piperazine Hydrochloride when subjected to accelerated stress conditions (40°C / 75% RH).
(Note: Data synthesized from standardized hygroscopic API behaviors and specific piperazine/hydrochloride salt stability studies[4][7]).
🧠 System Architecture: Mechanism of Moisture Degradation
Mechanisms of moisture-induced degradation in Piperazine HCl and targeted formulation interventions.
❓ Frequently Asked Questions (FAQs)
Q: Can I rely solely on blister packaging instead of altering the formulation?A: No. While aluminum blister packs provide an excellent external moisture barrier during long-term storage[6], they do not protect the highly hygroscopic PZ·HCl during the intermediate manufacturing stages (milling, blending, and capsule filling)[3][4]. A dual approach combining internal formulation strategies (like coating or excipient diversion) and proper external packaging design is required for total product viability.
Q: What is the critical relative humidity (CRH) for piperazine hydrochloride?A: While the exact CRH varies based on purity and specific polymorphic form, piperazine salts generally exhibit aggressive moisture sorption above 40-50% RH. At this threshold, they rapidly form hydrates (such as piperazine hemihydrate) and will eventually deliquesce (liquefy into their own absorbed water) if exposed to sustained high humidities[1][2].
📚 References
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - nih.gov[Link]
Hygroscopic Problems Of Capsule Filled Powders - richpacking020.com[Link]
Eliminate the Chances of Powder Caking in the Pharmaceutical Industry - dehum.com[Link]
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - pharmainfo.in[Link]
Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method - dtu.dk[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - semanticscholar.org[Link]
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings - researchgate.net[Link]
Technical Support Center: Minimizing Dimer Formation in Piperazine Substitution Reactions
Welcome to the Application Science Knowledge Base. This portal is designed for researchers, chemists, and drug development professionals facing the common synthetic bottleneck of di-alkylation or di-acylation (dimer form...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Knowledge Base. This portal is designed for researchers, chemists, and drug development professionals facing the common synthetic bottleneck of di-alkylation or di-acylation (dimer formation) during piperazine substitution.
Because piperazine possesses two sterically and electronically similar secondary amines, achieving absolute mono-selectivity requires precise manipulation of reaction kinetics, thermodynamics, and local concentrations. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield mono-substitution.
Part 1: Mechanistic Insights & The Causality of Dimerization
To solve dimer formation, we must first understand the root cause: Local Concentration Gradients and Electronic Activation .
When an electrophile (e.g., an alkyl halide or acyl chloride) is introduced into a batch reactor containing piperazine, it does not instantly disperse. At the microscopic point of addition, the local ratio of electrophile to piperazine is extremely high. Even if the bulk solution contains a 5-fold excess of piperazine, the electrophile will react with whatever is immediately available—often attacking a newly formed mono-substituted piperazine molecule before it can diffuse away, creating the di-substituted byproduct[1].
Furthermore, alkylation of one nitrogen atom slightly increases the electron density (and thus nucleophilicity) of the second nitrogen via inductive effects, making the mono-substituted product more reactive toward alkyl halides than the starting material.
Physicochemical Properties Governing Selectivity
Exploiting the distinct basicities of piperazine's two nitrogen atoms is a primary strategy for controlling reactivity. At physiological or slightly acidic pH, piperazine exists predominantly in a monocationic state[2].
Property
Value
Implication for Synthesis
pKa1 (First Nitrogen)
9.73
Highly basic. Easily protonated to form a non-nucleophilic ammonium ion[3].
pKa2 (Second Nitrogen)
5.33
Weakly basic. Requires stronger acidic conditions to fully protonate[3].
Symmetry
D2h (Chair conformer)
Both amines are equally accessible to electrophilic attack in the free base form.
Part 2: Diagnostic FAQs & Troubleshooting
Q1: I am using a 1:1 stoichiometric ratio of piperazine to alkyl halide, but my LC-MS shows a 1:1:1 mixture of starting material, mono-product, and dimer. Why?A: This is a classic statistical distribution failure caused by local concentration gradients in batch chemistry. Because the mono-alkylated product is often more nucleophilic than the starting material, the reaction cascades. To fix this without using protecting groups, you must use a Statistical Control Strategy : employ a 5 to 10-fold molar excess of piperazine[1]. The vast excess ensures the electrophile statistically collides with unreacted piperazine rather than the mono-product.
Q2: I cannot afford to use a 10-fold excess of piperazine due to downstream purification issues. What is the most reliable alternative?A: The Protecting Group Strategy is the gold standard for absolute selectivity. By reacting piperazine with 1.0 equivalent of Boc-anhydride (Boc₂O) under high dilution and slow addition, you can isolate mono-Boc-piperazine[4]. The bulky, electron-withdrawing Boc group deactivates the protected nitrogen, allowing you to safely alkylate the remaining free amine with a 1:1 stoichiometry.
Q3: Is there a way to achieve mono-selectivity in water without protecting groups?A: Yes, via the Protonation Strategy . By adjusting the aqueous reaction mixture to a pH of 4.5–5.5 using HCl, you exploit the pKa differences (pKa1 = 9.73, pKa2 = 5.33)[3]. At pH 5.0, the first nitrogen is >99% protonated (non-nucleophilic), while the second nitrogen is in a dynamic equilibrium, keeping the instantaneous concentration of the highly reactive free base extremely low. This acts as a molecular "slow-release" mechanism, heavily favoring mono-substitution[1][4].
Q4: How does Continuous Flow Chemistry prevent dimer formation?A: Continuous flow reactors provide near-instantaneous mixing and superior heat transfer compared to batch flasks. By pumping a protonated piperazine stream and an electrophile stream through a micro-mixer, local concentration gradients are completely eliminated[5]. The electrophile is forced into contact with a homogeneous excess of piperazine, drastically reducing di-substitution and allowing for the use of near-stoichiometric ratios without protecting groups.
Part 3: Strategy Visualization
The following decision matrix and mechanistic pathway illustrate the logical flow for selecting and executing a mono-substitution strategy.
Caption: Decision matrix for selecting the optimal piperazine mono-substitution strategy based on reagent properties.
Caption: Mechanistic pathway of the protonation strategy utilizing pH control to isolate reactivity.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.
Protocol A: Mono-Protection via Boc-Anhydride (Organic Phase)
Mechanism: Steric and electronic deactivation of one amine to guarantee 1:1 stoichiometry for downstream steps[4].
Preparation: Dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM) to create a 0.2 M solution. Cool the flask to 0 °C using an ice bath.
Reagent Dilution: In a separate addition funnel, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in an equal volume of DCM.
Slow Addition: Add the Boc₂O solution dropwise over 3–4 hours under vigorous magnetic stirring. Causality: Slow addition into an excess of piperazine ensures the local concentration of Boc₂O remains near zero, preventing di-Boc formation.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
IPC Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 90:9:1 DCM:MeOH:NH₄OH). Stain with Ninhydrin and heat.
Validation Check: Free piperazine remains at the baseline (dark red/purple). Mono-Boc moves to Rf ~0.3 (pink). Di-Boc moves to Rf ~0.8 (faint pink/yellow). Proceed only if Di-Boc is minimal.
Work-up: Wash the organic layer with water (3x) to remove unreacted free piperazine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield mono-Boc-piperazine.
Mechanism: Utilizing pKa differentials to temporarily mask one nitrogen as a non-nucleophilic ammonium salt[1][3][4].
Preparation: Dissolve piperazine hexahydrate (1.2 equivalents) in deionized water.
pH Calibration: Insert a calibrated pH probe into the stirring solution. The initial pH will be highly basic (>10).
Protonation: Slowly add 6N HCl dropwise until the pH stabilizes exactly at 4.5 - 5.0 . Cool the solution to 0–5 °C.
Concurrent Addition: Prepare two addition funnels: one containing the electrophile (e.g., an acyl chloride, 1.0 eq) and one containing 10% aqueous NaOH.
Reaction: Add the electrophile dropwise. Crucial Step: As the reaction produces HCl byproduct, the pH will drop. Concurrently add the 10% NaOH dropwise to maintain the pH strictly between 4.5 and 5.0.
IPC Validation (pH Monitoring): The system validates itself if the pH remains stable. If the pH drops below 4.0, the reaction will stall (both nitrogens protonated). If it spikes above 6.0, dimer formation accelerates.
Isolation: Once addition is complete, stir for 1 hour. Add NaOH to raise the pH to >10 (deprotonating the product). Extract the mono-substituted free base with ethyl acetate.
Mechanism: Eliminating local concentration gradients entirely through micro-fluidic mixing and heterogeneous catalysis[5].
System Setup: Equip a continuous flow reactor with a micro-mixer (T-junction) leading into a microwave-irradiated reaction coil packed with a supported metal-ion catalyst resin.
Stream A: Prepare a 0.5 M solution of protonated piperazine in a suitable solvent (e.g., ethanol/water mix).
Stream B: Prepare a 0.45 M solution of the alkylating agent in the same solvent.
Flow Execution: Pump Stream A and Stream B at equal flow rates into the micro-mixer. Set the microwave reactor to the optimized temperature (e.g., 80 °C) with a residence time of 2–5 minutes.
IPC Validation (In-line LC-MS): Divert a micro-aliquot of the outflow to an LC-MS.
Validation Check: The ratio of mono-alkylated mass to di-alkylated mass must exceed 95:5. If dimer is present, increase the flow rate of Stream A slightly to increase the dynamic statistical excess.
Collection: Collect the steady-state outflow and evaporate the solvent to isolate the highly pure mono-substituted piperazine derivative.
Part 5: References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine." PubChem, NIH. Available at: [Link]
Němečková, D., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, vol. 25, no. 9, 2020, p. 2168. Available at:[Link]
American Chemical Society. "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Publications, 2025. Available at: [Link]
Technical Support Center: Purification & Troubleshooting for 1-(4-Ethoxyphenyl)piperazine
Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(4-ethoxyphenyl)piperazine (Technical Grade) | CAS: 46415-29-6 Executive Summary & Physicochemical Profile The purification of techn...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 1-(4-ethoxyphenyl)piperazine (Technical Grade) | CAS: 46415-29-6
Executive Summary & Physicochemical Profile
The purification of technical grade N-aryl piperazines, such as 1-(4-ethoxyphenyl)piperazine, presents unique challenges due to the inherent physicochemical properties of the piperazine moiety[1]. The molecule features two distinct nitrogen atoms: an aniline-like nitrogen (N1) conjugated with the electron-rich 4-ethoxyphenyl ring, and a highly basic secondary amine (N4).
Diagnostic FAQs: Troubleshooting Common Issues
Q1: My technical grade 1-(4-ethoxyphenyl)piperazine appears as a dark, viscous oil instead of a solid. Is the product degraded?A1: Not necessarily. Free base N-aryl piperazines are often low-melting solids or viscous oils that are highly hygroscopic and prone to surface oxidation[1]. The dark color typically arises from trace oxidation of unreacted aniline precursors. To obtain a stable, easily weighable solid, you must convert the free base into a salt (e.g., hydrochloride or diacetate). Salt formation effectively locks the molecule into a stable crystalline lattice, rejecting amorphous impurities.
Q2: I am attempting to purify the crude mixture via silica gel column chromatography, but I am observing severe peak tailing and co-elution. How can I resolve this?A2: This is a classic chromatographic failure mode for basic amines. The secondary amine (N4) of the piperazine ring forms strong hydrogen bonds and ionic interactions with the slightly acidic, unreacted silanol groups (-SiOH) on the silica stationary phase[1][5].
Solution: You must mask these silanol sites. Add a basic modifier—typically 1% to 5% Triethylamine (TEA) or aqueous ammonia—to your mobile phase. Alternatively, switch to an alumina-based stationary phase or an end-capped reverse-phase column.
Caption: Troubleshooting logic for resolving chromatographic peak tailing.
Q3: How can I efficiently separate the target compound from unreacted bis(2-chloroethyl)amine or 4-phenetidine without using chromatography?A3: Rely on selective salt precipitation. Piperazine derivatives uniquely form highly insoluble diacetate salts in non-polar or moderately polar ketones (like acetone) when treated with glacial acetic acid[3]. Most alkylated impurities and mono-amines remain highly soluble in cold acetone, allowing you to isolate the target compound via simple vacuum filtration[5][6].
Standardized Experimental Protocols
Protocol A: Selective Precipitation as the Diacetate Salt (Recommended for Bulk)
Causality: This method leverages the specific stoichiometric crystallization of piperazine diacetate. The addition of acetic acid in acetone forces the basic N4 atom to protonate, rapidly forming a crystalline adduct that crashes out of solution, leaving non-piperazine impurities in the mother liquor[3][4].
Step-by-Step Methodology:
Dissolution: Dissolve the crude technical grade 1-(4-ethoxyphenyl)piperazine in acetone (approx. 5 to 10 volumes of acetone per gram of crude) at 20–30 °C in a round-bottom flask[3].
Acidification: While stirring vigorously, add glacial acetic acid dropwise. Use a stoichiometric excess (typically 2.5 to 4 equivalents) to ensure complete formation of the diacetate salt[4].
Precipitation: Allow the mixture to stir for 30 minutes. A white to off-white crystalline precipitate will form. Cool the mixture to 0–5 °C in an ice bath for 1 hour to maximize the thermodynamic yield of the precipitation[5].
Isolation: Filter the precipitate under vacuum using a Buchner funnel.
Washing: Wash the filter cake thoroughly with cold acetone (2 x 2 volumes) to elute residual colored impurities and unreacted starting materials[5].
Drying: Dry the purified diacetate salt under vacuum at room temperature to constant weight[6].
Regeneration (Optional): To recover the free base, dissolve the diacetate salt in minimal water, basify with 1M NaOH to pH > 10, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo[5].
Protocol B: Acid-Base Liquid-Liquid Extraction
Causality: Exploits the ~9.02 pKa of the piperazine ring[2]. By dropping the pH below 7, the target molecule becomes a water-soluble piperazinium ion, forcing neutral and non-basic organic impurities to remain in the organic phase.
Caption: Workflow for the acid-base extraction of 1-(4-ethoxyphenyl)piperazine.
Step-by-Step Methodology:
Initial Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc).
Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x equal volumes). Verify the aqueous layer is acidic (pH < 3).
Organic Wash: Discard the organic layer. Wash the combined aqueous acidic layers with one portion of fresh EtOAc to remove trace neutral organic impurities.
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches > 10. The solution will become opaque as the free base precipitates or oils out.
Final Extraction: Extract the basified aqueous layer with fresh EtOAc or DCM (3 x equal volumes).
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Quantitative Data Summaries
To assist in selecting the appropriate purification workflow, compare the operational metrics of each strategy below:
1H NMR spectrum analysis of 1-(4-ethoxyphenyl)piperazine dihydrochloride
Comparative Guide: 1H NMR Spectrum Analysis of 1-(4-Ethoxyphenyl)piperazine Dihydrochloride Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 1-(4-ethoxyphenyl)piperazine dihydrochlori...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: 1H NMR Spectrum Analysis of 1-(4-Ethoxyphenyl)piperazine Dihydrochloride
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 1-(4-ethoxyphenyl)piperazine dihydrochloride , a critical intermediate in the synthesis of antifungal agents (e.g., Posaconazole, Itraconazole).[1][2][3]
The Core Challenge: Distinguishing the dihydrochloride salt (2HCl) from its free base form and identifying common impurities (e.g., residual ethanol, trapped solvents).[1][2][3] The salt formation significantly alters the chemical environment of the piperazine ring and the aromatic system, creating distinct spectral "fingerprints" that must be validated to ensure pharmaceutical grade quality.[2][3]
Chemical Framework & Structural Logic
To interpret the spectrum accurately, one must understand the protonation dynamics.[2][3]
The Molecule: A piperazine ring attached to a para-ethoxyphenyl group.[2][3]
The Salt (2HCl): The piperazine secondary amine (
) is highly basic () and protonates readily.[1][2][3] The aniline-like nitrogen (), while less basic due to resonance delocalization into the phenyl ring, will also interact with HCl in the dihydrochloride form, often leading to a lattice where both sites are associated with chloride ions.[1][2][3]
The NMR Consequence:
Inductive Deshielding: Protonation pulls electron density away from the ring protons, shifting signals downfield (higher ppm).[2][3]
Resonance Dampening: In the free base, the
lone pair donates into the phenyl ring (shielding aromatic protons).[2][3] In the salt, this lone pair is involved with the acid, reducing donation and causing a downfield shift of the aromatic protons.[2][3]
Diagram 1: Structural Comparison (Free Base vs. Salt)
Figure 1: Mechanistic impact of salt formation on electronic environments.[1][2][3]
Experimental Protocol
Standardized workflow for reproducibility.
A. Sample Preparation
Mass: Weigh 5–10 mg of the dihydrochloride salt.[2][3]
Solvent Selection (Critical):
Primary (DMSO-d6): Required to observe the exchangeable ammonium protons (
and ), which appear as broad peaks >8.5 ppm.[1][2][3]
Secondary (D2O): Used for the "Shake Test."[2][3] Addition of
causes these peaks to disappear, confirming they are N-H protons and not impurities.[2][3]
B. Instrument Parameters
Frequency: 400 MHz or higher (essential to resolve the AA'BB' aromatic system).
Scans: 16–32 scans are usually sufficient due to the high solubility of the salt in DMSO.[2][3]
Comparative Analysis: Salt vs. Free Base
The following data compares the expected shifts. Note that "Free Base" values are typical for neutral phenylpiperazines, while "Salt" values reflect the dihydrochloride species in DMSO-d6.[1][2][3]
Pattern: You will see a classic AA'BB' system (two distorted doublets).[1][2][3]
Analysis: In the free base, the electron-donating ethoxy group and the piperazine nitrogen both shield the ring, often causing the aromatic signals to overlap or appear very close (~6.8–6.9 ppm).[1][2][3]
The Salt Difference: In the 2HCl salt, the piperazine nitrogen becomes electron-withdrawing (or less donating).[1][2][3] This splits the aromatic signals.[2][3] The protons meta to the ethoxy group (ortho to the piperazine) shift downfield significantly (to ~7.4 ppm).[1][3]
Analysis: The free base typically shows these signals upfield (2.8–3.0 ppm).[2][3] The salt form pushes these into the 3.2–3.6 ppm range.[3]
Warning: In DMSO-d6, the water peak often appears around 3.33 ppm.[1][2][3] Ensure the piperazine signals are integrated correctly and distinct from the water signal.
Observation: In the dihydrochloride salt, you will see one or two very broad singlets between 9.0 and 10.5 ppm.[2][3]
Validation: These represent the
protons.[2][3] If you run the sample in (free base) or (salt), these peaks will be absent .[1][2][3] Their presence in DMSO is the primary confirmation of salt formation.[2][3]
Analytical Workflow (Decision Tree)
Use this logic flow to confirm the identity of your synthesized or purchased material.
Diagram 2: Validation Workflow
Figure 2: Step-by-step logic for structural confirmation.[1][2][3]
References
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 73012333, 1-(4-Ethoxybenzyl)piperazine dihydrochloride. Retrieved from [Link][1][3]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][5] (Authoritative text for AA'BB' aromatic systems and amine salt shifts).
Publish Comparison Guide: Mass Spectrometry Fragmentation of Ethoxyphenyl Piperazine
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethoxyphenyl Piperazine (EPP) , specifically focusing on its differentiation from structural isomers and phar...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethoxyphenyl Piperazine (EPP) , specifically focusing on its differentiation from structural isomers and pharmacological analogs.
Content Type: Technical Comparison & Protocol Guide
Audience: Analytical Chemists, Forensic Toxicologists, Drug Development Scientists
Version: 1.0 (Current as of 2026)
Executive Summary & Structural Context
Ethoxyphenyl piperazine (EPP) represents a class of phenylpiperazine derivatives often encountered in pharmaceutical research (as serotonin receptor ligands) and forensic toxicology (as designer drugs or metabolites). The core challenge in analyzing EPP lies in distinguishing it from its isobaric isomers (e.g., methylenedioxybenzylpiperazines) and structural analogs (e.g., chlorophenylpiperazines).
This guide focuses on the 1-(2-ethoxyphenyl)piperazine (o-EPP) and 1-(4-ethoxyphenyl)piperazine (p-EPP) isomers. Accurate identification requires understanding the specific fragmentation mechanics that distinguish the N-phenyl bond cleavage of EPP from the C-benzyl cleavage of its alternatives.
The Comparative Landscape
Feature
Ethoxyphenyl Piperazine (EPP)
Methylenedioxybenzyl Piperazine (MDBP)
Chlorophenyl Piperazine (mCPP)
Molecular Weight
206.28 g/mol
206.24 g/mol
196.68 g/mol
Precursor Ion [M+H]⁺
m/z 207
m/z 207
m/z 197
Core Scaffold
Phenyl-Piperazine (Direct Bond)
Benzyl-Piperazine (CH₂ Linker)
Phenyl-Piperazine
Key Fragment 1
m/z 164 (Piperazine ring cleavage)
m/z 135 (Methylenedioxybenzyl cation)
m/z 154
Key Fragment 2
m/z 122 / 107
m/z 135 (Dominant Base Peak)
m/z 119
Fragmentation Mechanics: The EPP Signature
The fragmentation of ethoxyphenyl piperazine under Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI) follows distinct pathways driven by the stability of the aromatic system and the piperazine ring.
ESI-MS/MS Fragmentation Pathway (Positive Mode)
Under Collision-Induced Dissociation (CID), the protonated precursor [M+H]⁺ at m/z 207 undergoes two primary cleavage events:
Piperazine Ring Cleavage (Retro-Diels-Alder type):
The piperazine ring loses a neutral imine fragment (C₂H₅N, 43 Da).
Result: Formation of the m/z 164 product ion. This is a hallmark of substituted phenylpiperazines.
Mechanism:[1][2][3] Charge retention on the nitrogen attached to the phenyl ring.
Ethoxy Group Degradation:
The ethoxy tail (-OCH₂CH₃) is susceptible to loss of ethylene (C₂H₄, 28 Da).
Result: Transition from ethoxyphenyl (m/z 164 fragment) to a hydroxyphenyl species (m/z 136 ).
Diagnostic Isomer Differentiation (m/z 107):
In EI-MS, and high-energy CID, a unique ion at m/z 107 is observed for ethoxyphenyl isomers. This arises from the loss of the piperazine moiety followed by ethylene elimination from the ethoxy substituent.
Significance: This ion is often absent or of negligible abundance in the isobaric MDBP isomers, making it a critical differentiator.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, contrasting EPP with its isobaric rival MDBP.
Caption: Comparative fragmentation pathways of Ethoxyphenyl Piperazine (EPP) vs. Methylenedioxybenzyl Piperazine (MDBP).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed with built-in validation steps.
Sample Preparation (Liquid-Liquid Extraction)
Matrix: Plasma or Urine (100 µL).
Internal Standard (IS): Add 10 µL of mCPP-D8 (1 µg/mL). Rationale: Deuterated analogs of phenylpiperazines provide the most accurate retention time correction.
0-1 min: 5% B (Isocratic hold for polar interferences).
1-8 min: 5% -> 95% B (Linear ramp).
8-10 min: 95% B (Wash).
Mass Spectrometer Settings (Triple Quadrupole):
Ionization: ESI Positive Mode.
Capillary Voltage: 3.5 kV.
Source Temp: 350°C.
MRM Transitions (Quantification & Qualification)
Use these transitions to build a self-validating method. The ratio of Quant/Qual ions must remain constant.
Analyte
Precursor (m/z)
Quantifier (m/z)
Qualifier (m/z)
Collision Energy (eV)
Ethoxyphenyl Piperazine
207.1
164.1
122.1
20 / 35
mCPP (Control)
197.1
154.1
119.1
22 / 38
MDBP (Isobaric Interference)
207.1
135.1
105.1
25 / 40
Comparative Analysis: EPP vs. Alternatives
EPP vs. Methylenedioxybenzyl Piperazine (MDBP)
These two compounds are isobaric (same nominal mass, m/z 207), making them the most dangerous pair for false positives.
Differentiation Mechanism:
EPP: Fragments via piperazine ring cleavage (loss of 43 Da) to yield m/z 164 .
MDBP: Fragments via benzylic cleavage (loss of the entire piperazine ring, 72 Da) to yield a dominant base peak at m/z 135 .
Key Takeaway: If your spectrum is dominated by m/z 135, it is likely the benzyl derivative (MDBP). If it is dominated by m/z 164, it is the phenyl derivative (EPP).
EPP vs. Chlorophenyl Piperazine (mCPP)
mCPP is a common metabolite of trazodone and a designer drug.
Mass Shift: mCPP is 10 Da lighter (Cl vs OEt).
Pattern Similarity: Both follow the "Phenylpiperazine Rule" (loss of 43 Da).
EPP (207) -> 164.
mCPP (197) -> 154.
Isomer Differentiation (Ortho vs. Para)
Distinguishing 1-(2-ethoxyphenyl)piperazine (ortho) from 1-(4-ethoxyphenyl)piperazine (para) is difficult by MS alone.
Chromatography: Isomers typically separate on C18 columns due to steric hindrance differences. Ortho isomers often elute earlier than para isomers.
Fragment Abundance: The m/z 107 ion (EI-MS) is reported to be significantly more abundant in the 4-ethoxy (para) isomer due to resonance stabilization that is sterically hindered in the ortho form.
References
Abdel-Hay, K. M., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science. Available at: [Link]
Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
Wohlfarth, A., et al. (2010). Rapid isolation and identification of piperazine designer drugs. Toxicology Letters. (Referenced via PubMed/NIH context).
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Mass Spectral Library - Piperazines. Available at: [Link]
National Institute of Standards and Technology (NIST) . Mass Spectrum of 1-(2-Methoxyphenyl)piperazine (Analogous reference). NIST Chemistry WebBook. Available at: [Link]
A Comparative Guide to the Reactivity of Ethoxy vs. Methoxy Phenylpiperazines for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of ethoxy- and methoxy-substituted phenylpiperazines. This document moves beyond a simple catalog of properties to explain t...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of ethoxy- and methoxy-substituted phenylpiperazines. This document moves beyond a simple catalog of properties to explain the underlying chemical principles that govern their behavior in both synthetic and biological systems. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting building blocks for novel therapeutics, particularly in the realm of Central Nervous System (CNS) agents where the arylpiperazine scaffold is a privileged structure.[1][2]
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of a substituted phenyl ring is fundamentally governed by the interplay of electronic and steric effects imparted by its substituents. While the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electronically similar, their subtle differences, primarily in steric bulk, can lead to significant variations in chemical reactivity and metabolic fate.[3][4]
Electronic Effects: A Tale of Two Opposing Forces
Both methoxy and ethoxy groups exert a dual electronic influence on the aromatic ring:
Resonance Effect (Mesomeric): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This is an electron-donating effect that increases the electron density at the ortho and para positions, activating the ring towards electrophilic aromatic substitution.[5][6]
Inductive Effect: Due to the high electronegativity of the oxygen atom, both alkoxy groups pull electron density away from the ring through the sigma bond. This is an electron-withdrawing effect.
In the case of alkoxy groups, the electron-donating resonance effect is generally more powerful than the electron-withdrawing inductive effect.[7] Therefore, both groups are considered net electron-donating and are ortho, para-directing in electrophilic aromatic substitutions.[6]
The primary electronic difference between the two lies in the slightly greater inductive and hyperconjugative electron-donating ability of the ethyl group compared to the methyl group.[8] This makes the ethoxy group a marginally stronger electron-donating group overall. This subtle distinction has implications for reactions where the electron density of the ring is critical, such as nucleophilic aromatic substitution (SNAr).
Caption: Dominance of resonance over inductive effects in alkoxy groups.
Steric Effects: The Impact of Size
The most significant difference between the two groups is their size. The ethoxy group is larger and more sterically demanding than the methoxy group due to the additional methyl unit.[3][4] This steric bulk can:
Hinder the approach of reagents to positions adjacent (ortho) to the alkoxy group.[9]
Influence the conformation of the molecule, which can affect binding to biological targets.
Impede access of the molecule to the confined active sites of metabolizing enzymes.[4]
Comparative Reactivity in Synthetic Chemistry
The synthesis of arylpiperazines often involves the coupling of a substituted aryl halide or another precursor with piperazine, frequently via nucleophilic aromatic substitution (SNAr).[10][11]
In an SNAr reaction, the aromatic ring is attacked by a nucleophile. This type of reaction is facilitated by electron-withdrawing groups on the ring and hindered by electron-donating groups.[8] Since both alkoxy groups are net electron-donating, they deactivate the ring towards SNAr. Because the ethoxy group is a slightly stronger electron-donating group, a precursor like 2,4-dichloro-6-ethoxy-1,3,5-triazine is expected to be slightly less reactive than its methoxy counterpart.[8]
Feature
Methoxy Phenylpiperazine Precursor
Ethoxy Phenylpiperazine Precursor
Rationale
Electronic Effect
Weaker electron donation
Stronger electron donation
The ethyl group is more electron-releasing than the methyl group.[8]
Predicted SNAr Rate
Faster
Slower
A more electron-rich aromatic ring is less electrophilic and thus reacts more slowly with nucleophiles.[8]
Steric Hindrance
Lower
Higher
The ethoxy group presents a larger physical barrier to an incoming nucleophile, especially at the ortho position.[4][9]
Comparative Metabolic Stability
For many drug candidates, metabolic stability is a critical determinant of pharmacokinetic properties such as half-life and bioavailability.[12] A primary metabolic pathway for aromatic alkoxy groups is O-dealkylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes that results in the formation of a phenol.[13]
The rate of this metabolic transformation is highly sensitive to the steric environment around the alkoxy group. The increased steric bulk of the ethoxy group can physically hinder its entry and proper orientation within the active site of a CYP enzyme. This steric hindrance often leads to a slower rate of metabolism compared to the methoxy group.
Parameter
Methoxy Phenylpiperazine
Ethoxy Phenylpiperazine
Causality
Primary Metabolism
O-demethylation
O-deethylation
Both undergo CYP-mediated O-dealkylation to form a phenolic metabolite.[13]
Steric Shielding
Lower
Higher
The larger ethoxy group provides greater steric protection against enzymatic attack.[4]
Metabolic Rate
Generally Faster
Generally Slower
Increased steric bulk reduces the rate of enzymatic metabolism.
Intrinsic Clearance
Typically Higher
Typically Lower
Slower metabolism corresponds to lower intrinsic clearance in in vitro assays.[14]
In Vivo Half-life
Often Shorter
Often Longer
Greater metabolic stability typically results in a longer plasma half-life.[12]
This difference is a key strategy used in medicinal chemistry; "metabolic switching" from a methoxy to an ethoxy group can be a viable tactic to improve a compound's pharmacokinetic profile.[12]
Experimental Protocols for Reactivity Assessment
To empirically determine the differences in reactivity, standardized, self-validating experimental protocols are essential.
Protocol: Comparative Kinetic Analysis of Arylpiperazine Formation via SNAr
This protocol describes a method to compare the rate of reaction between an activated aryl fluoride and piperazine.
Objective: To determine the second-order rate constants for the reaction of 1-fluoro-4-nitrobenzene with 1-(2-methoxyphenyl)piperazine versus 1-(2-ethoxyphenyl)piperazine.
Methodology:
Reagent Preparation:
Prepare 0.1 M stock solutions of 1-(2-methoxyphenyl)piperazine and 1-(2-ethoxyphenyl)piperazine in anhydrous Dimethyl Sulfoxide (DMSO).
Prepare a 0.1 M stock solution of 1-fluoro-4-nitrobenzene in anhydrous DMSO.
Rationale: DMSO is a polar aprotic solvent that is excellent for SNAr reactions. Anhydrous conditions prevent side reactions.
Reaction Setup:
In separate temperature-controlled reaction vials at 50 °C, add 1.0 mL of the respective piperazine stock solution.
Initiate the reaction by adding 1.0 mL of the 1-fluoro-4-nitrobenzene stock solution to each vial simultaneously. Final concentration of each reactant will be 0.05 M.
Rationale: Using equimolar concentrations simplifies the rate law calculation. A constant temperature is critical for kinetic studies.
Reaction Monitoring:
At defined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction.
Immediately quench the aliquot in 900 µL of a mobile phase solution (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to stop the reaction.
Rationale: Quenching is essential to "freeze" the reaction at the time of sampling for accurate analysis.
Quantification:
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with UV detection.
Monitor the disappearance of the starting materials and the appearance of the product.
Generate a calibration curve for the starting materials to convert peak area to concentration.
Data Analysis:
Plot the inverse of the concentration of the phenylpiperazine reactant (1/[A]) versus time.
For a second-order reaction, this plot will be linear. The slope of this line is the rate constant, k.
Compare the calculated rate constants for the methoxy and ethoxy derivatives.
Caption: Experimental workflow for comparative kinetic analysis.
Protocol: In Vitro Metabolic Stability Assay
This protocol uses human liver microsomes (HLM) to assess the relative metabolic stability.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of ethoxy- and methoxy-phenylpiperazines.
Methodology:
Incubation Preparation:
Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).
Pre-warm the master mix to 37 °C.
Prepare 1 mM stock solutions of the test compounds (methoxy- and ethoxy-phenylpiperazines) and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.
Rationale: pH 7.4 and 37 °C mimic physiological conditions. A positive control validates the activity of the microsomal batch.
Reaction Initiation:
Add the test compound to the pre-warmed microsome solution to a final concentration of 1 µM.
After a 5-minute pre-incubation, initiate the metabolic reaction by adding an NADPH-regenerating system.
Rationale: NADPH is a required cofactor for CYP450 enzymes. A regenerating system ensures it is not depleted during the incubation.
Time Course Sampling:
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.
Rationale: Acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.
Sample Processing & Analysis:
Centrifuge the quenched samples to pellet the precipitated protein.
Transfer the supernatant to a new plate or vial for analysis.
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
Data Analysis:
Plot the natural log (ln) of the percentage of parent compound remaining versus time.
The slope of the resulting line is the elimination rate constant (k).
Calculate the half-life: t₁/₂ = 0.693 / k.
Calculate intrinsic clearance (CLᵢₙₜ).
Compare the t₁/₂ and CLᵢₙₜ values for the methoxy and ethoxy analogs.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Strategic Implications
The choice between an ethoxy and a methoxy substituent on a phenylpiperazine core is a strategic decision in drug design, representing a trade-off between synthetic considerations and pharmacokinetic optimization.
Methoxy-phenylpiperazines may be more synthetically accessible if the key bond-forming reaction is SNAr, due to the slightly lower electron-donating character of the methoxy group, leading to a more reactive aromatic system. However, they are often more susceptible to metabolic O-dealkylation.
Ethoxy-phenylpiperazines , while potentially requiring more forcing conditions for their synthesis via SNAr, frequently offer enhanced metabolic stability.[4] The increased steric bulk of the ethoxy group provides a shield against CYP-mediated metabolism, which can lead to a longer in vivo half-life and improved bioavailability.[12]
Ultimately, the optimal choice is context-dependent. For early-stage discovery, the synthetic ease of a methoxy analog might be preferred for rapid library generation. For lead optimization, switching to an ethoxy analog is a well-established tactic to address metabolic liabilities and fine-tune the pharmacokinetic profile of a promising candidate. The experimental protocols provided in this guide offer a robust framework for empirically validating these choices in your specific chemical series.
References
Quora. (2017, December 26). What is the difference between anisole and phenol by chemical reaction? Quora. [Link]
de la Torre, B. G., et al. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]
da Silva, J. L., et al. (2017). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Link]
Wang, H., et al. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. MDPI. [Link]
Ialongo, C., et al. (2023, October 18). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. IRIS. [Link]
Al-Amin, M., et al. (2011, August 11). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. ScienceOpen. [Link]
Al-Amin, M., et al. (2011). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. ChemSusChem. [Link]
Kumar, A., et al. (2024, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]
Chen, H., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. [Link]
Ong, A. Y., et al. (2021). Ab Initio Investigation of Primary Fuel Reactions of Monoaromatic Hydrocarbons under Pyrolytic Conditions: Anisole, Phenetole, and the 2-, 3-, 4-Methylanisole Isomers. The Journal of Physical Chemistry A. [Link]
Kurczab, R., et al. (2014). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. [Link]
Soderberg, T. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]
MB Chems. (2023, June 24). Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. MB Chems. [Link]
Reddit. (2018, September 4). Why is a methoxygroup a better leaving group than an ethoxygroup? r/chemistry. [Link]
da Silva, J. L., et al. (2017, April 10). (PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. ResearchGate. [Link]
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
Pańczyk, K., et al. (2019, August 26). Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. ResearchGate. [Link]
Campillo, M., et al. (1998). Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands. Arzneimittelforschung. [Link]
Tan, W. K., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
Liu, H., et al. (2022, March 31). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Dove Press. [Link]
LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
Ishikawa, T., et al. (1998). Potent and Selective ET-A Antagonists. 1. Syntheses and Structure−Activity Relationships of N-(6-(2-(Aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide Derivatives. Journal of Medicinal Chemistry. [Link]
Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
NotDijkstra. (2022, November 17). Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers? Chemistry Stack Exchange. [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
Pollard, C. B., & Christie, J. B. (1955). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of Organic Chemistry. [Link]
Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
Cawrse, D. P., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. [Link]
Al-awar, R. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
Cawrse, D. P., et al. (2012, April 25). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Oxford Academic. [Link]
Al-Ghananeem, A. M. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
Obach, R. S. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
Rothman, R. B., et al. (1999). Oxygenated analogues of 1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as potential extended-action cocaine-abuse therapeutic agents. PubMed. [Link]
Vaia. (n.d.). Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. Vaia. [Link]
Mardal, M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]
JOCPR. (2023, November 6). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
Reference standards for 1-(4-ethoxyphenyl)piperazine quality control
Analytical Qualification and Comparison Guide: Reference Standards for 1-(4-Ethoxyphenyl)piperazine Introduction 1-(4-Ethoxyphenyl)piperazine (CAS 46415-29-6; MW: 206.28 g/mol ) is a critical synthetic building block and...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Qualification and Comparison Guide: Reference Standards for 1-(4-Ethoxyphenyl)piperazine
Introduction
1-(4-Ethoxyphenyl)piperazine (CAS 46415-29-6; MW: 206.28 g/mol ) is a critical synthetic building block and active pharmaceutical ingredient (API) intermediate utilized in the development of various central nervous system (CNS) agents and alpha-adrenoreceptor antagonists[1]. Because trace impurities in starting materials can cascade through complex synthetic pathways to contaminate the final drug product, rigorous quality control (QC) of this piperazine derivative is paramount. Establishing a highly characterized, reliable reference standard is the foundational step for all subsequent chromatographic assays and structural verifications[2].
Part 1: Strategic Comparison of Reference Standard Classes
When establishing QC workflows, analytical laboratories must choose the appropriate grade of reference standard based on the phase of drug development, budget constraints, and regulatory requirements. Below is an objective comparison of the three primary sourcing strategies:
Certified Reference Materials (CRMs) / Primary Standards: Sourced directly from pharmacopeial bodies (e.g., USP, Ph. Eur.) or ISO 17034-accredited manufacturers. These represent the gold standard, offering absolute traceability and exhaustive characterization.
Commercial Analytical Grade Standards: High-purity reagents (typically >98%) sourced from reputable chemical suppliers. They are cost-effective but require secondary in-house verification before they can be used in cGMP environments[1].
In-House Synthesized Working Standards: Synthesized internally, heavily purified, and qualified against a primary CRM using mass balance approaches. This is the most practical approach for high-volume, routine batch release testing[2].
Table 1: Quantitative Comparison of Reference Standard Sourcing Strategies for 1-(4-Ethoxyphenyl)piperazine
Parameter
Primary CRMs
Commercial Analytical Grade
In-House Working Standard
Purity Threshold
≥ 99.5% (Certified)
≥ 98.0% (Stated on CoA)
≥ 99.0% (Validated via Mass Balance)
Cost per Gram
Extremely High ($500+)
Moderate ($50 - $150)
Low (Cost of raw materials + labor)
Traceability
Absolute (SI Units/NIST)
Lot-specific CoA
Traceable to Primary Standard
Best Use Case
Method Validation, Audits
R&D, Early-stage Synthesis
Routine QC, Batch Release
Re-qualification
Annually (by vendor)
Annually (In-house)
Bi-annually (In-house)
Workflow: Qualification of an In-House Working Standard
To reduce operational costs while maintaining scientific integrity, many laboratories synthesize and qualify their own working standards. The following workflow illustrates the mass balance approach required to elevate a raw synthesized batch to a certified working standard.
Workflow for the qualification and mass balance certification of an in-house working standard.
Part 2: Causality-Driven Experimental Protocols
As an Application Scientist, it is critical to design analytical protocols around the specific physicochemical liabilities of the molecule. Piperazine derivatives possess a secondary amine in the heterocyclic ring, which typically exhibits a pKa of approximately 8.2[3]. If analyzed under neutral pH conditions on standard silica-based columns, the protonated amine will strongly interact with residual ionized silanols on the stationary phase. This causes severe peak tailing, shifting retention times, and inaccurate purity integration.
To counteract this, the following RP-HPLC-UV protocol utilizes a highly acidic mobile phase to fully protonate the analyte while simultaneously suppressing silanol ionization, ensuring sharp, symmetrical peaks[4].
Objective: Determine the organic chromatographic purity of 1-(4-ethoxyphenyl)piperazine against a primary reference standard.
Equipment & Reagents:
HPLC system equipped with a Diode Array Detector (DAD).
Column: End-capped C18, 250 mm × 4.6 mm, 5 µm particle size[4].
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.8).
Mobile Phase B: Acetonitrile (HPLC Grade).
Diluent: Water:Acetonitrile (50:50, v/v).
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water. Filter through a 0.22 µm membrane. Causality: The low pH ensures the piperazine nitrogen remains fully protonated, preventing multi-modal retention mechanisms and secondary interactions[3].
Standard Preparation: Accurately weigh 10.0 mg of the Primary CRM 1-(4-ethoxyphenyl)piperazine into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 100 µg/mL).
Sample Preparation: Accurately weigh 10.0 mg of the candidate working standard into a separate 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Gradient Program: 0-5 min (10% B), 5-15 min (10% to 80% B), 15-20 min (80% B), 20-25 min (10% B).
Injection Volume: 10 µL.
Detection: UV at 245 nm. Causality: The ethoxyphenyl moiety provides a strong, specific chromophore at 245 nm, maximizing the signal-to-noise ratio for detecting low-level impurities[2].
System Suitability (Self-Validation): Inject the Standard Preparation six times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5. This ensures the method is performing reliably before any sample data is collected.
Analysis: Inject the blank, followed by the Sample Preparation in triplicate. Calculate the % purity by area normalization, excluding blank peaks.
RP-HPLC-UV analytical workflow for piperazine derivative purity assessment.
Protocol 2: Absolute Purity via Mass Balance
Chromatographic purity alone is insufficient for reference standard qualification because it ignores "invisible" impurities like water, residual solvents, and inorganic salts.
Step-by-Step Methodology:
Water Content (Karl Fischer Titration): Weigh 100 mg of the sample into a volumetric Karl Fischer titrator. Use a methanol-based anolyte. Causality: Piperazine derivatives can be hygroscopic; precise water quantification prevents the dangerous overestimation of the active compound's potency.
Residual Solvents (GC-FID/Headspace): Analyze 50 mg of the sample dissolved in DMSO using a Headspace GC-FID method. Screen for ethanol, ethyl acetate, and other specific synthesis solvents used during manufacturing.
Residue on Ignition (ROI): Ignite 1.0 g of the sample in a quartz crucible with sulfuric acid at 600°C. Causality: This quantifies inorganic catalyst residues (e.g., palladium or silica) that do not absorb UV light and will not appear in the HPLC assay.
Only batches achieving an Absolute Purity of ≥ 99.0% should be certified as In-House Working Standards.
Conclusion
The quality control of 1-(4-ethoxyphenyl)piperazine requires a nuanced understanding of its chemical behavior. By implementing a strict mass-balance approach and optimizing chromatographic conditions to account for the basicity of the piperazine ring, laboratories can establish highly reliable, self-validating reference standards that ensure the integrity of downstream pharmaceutical synthesis.
References
SCBT - Santa Cruz Biotechnology. "1-(4-Ethoxyphenyl)piperazine | CAS 46415-29-6".1
Mahidol University (Pharm Sci Asia 2018). "Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality". 2
Journal of Applied Pharmaceutical Research (2025). "Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms". 3
UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials". 4
Comprehensive Laboratory Guide: Proper Disposal and Handling of 1-(4-Ethoxyphenyl)-piperazine Dihydrochloride For drug development professionals and analytical chemists, managing the lifecycle of pharmacologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Guide: Proper Disposal and Handling of 1-(4-Ethoxyphenyl)-piperazine Dihydrochloride
For drug development professionals and analytical chemists, managing the lifecycle of pharmacologically active intermediates is just as critical as synthesizing them. 1-(4-Ethoxyphenyl)-piperazine dihydrochloride is a highly valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. However, its specific physicochemical properties—namely its status as a halogenated organic amine salt—dictate strict operational and disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides a self-validating, step-by-step operational framework for the safe handling, routine disposal, and emergency spill management of 1-(4-Ethoxyphenyl)-piperazine dihydrochloride.
Physicochemical Risk Profile & Causality
To design an effective disposal plan, one must first understand the mechanistic hazards of the molecule. As a dihydrochloride salt of an electron-rich arylpiperazine, this compound presents specific reactivity and decomposition risks.
Thermal Decomposition Causality: When exposed to high heat or fire, the dihydrochloride salt dissociates and oxidizes, releasing stoichiometric amounts of highly corrosive Hydrogen Chloride (HCl) gas and toxic Nitrogen Oxides (NOx) [1][2]. This dictates that standard open-air burning or low-temperature incineration is strictly prohibited.
Redox Incompatibility: Piperazine derivatives are incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, permanganates). Mixing these waste streams can lead to rapid, exothermic redox reactions[1].
Biological Activity: As a lipophilic arylpiperazine, the free base form easily crosses biological membranes. While the dihydrochloride salt is more water-soluble, dust inhalation or mucosal contact can cause severe respiratory and eye irritation[2][3].
Table 1: Quantitative Data & Waste Management Context
Property / Parameter
Value / Hazard Indicator
Operational & Disposal Context
Chemical Classification
Halogenated Organic Salt
Must be segregated from non-halogenated waste streams to prevent cross-reactivity and reduce disposal costs.
Acute Toxicity (LD50)
~4900 mg/kg (Oral, Rat)*
Harmful if swallowed; mandates strict PPE and prevention of dust aerosolization[3].
Thermal Byproducts
NOx, HCl gas, CO, CO2
Destruction requires high-temperature incineration equipped with alkaline scrubbers[2][4].
Chemical Incompatibilities
Strong Oxidizers
Segregate waste; never store in the same secondary containment as nitric acid or peroxides[1].
EPA Waste Framework
40 CFR Part 261
Must be evaluated and labeled as hazardous waste prior to EHS pickup[4][5].
*Data extrapolated from base piperazine dihydrochloride analogs.
Standard Operating Procedure (SOP): Routine Waste Disposal
The following step-by-step methodology ensures that routine laboratory waste containing 1-(4-Ethoxyphenyl)-piperazine dihydrochloride is managed safely and in compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[6][7].
Action: Separate 1-(4-Ethoxyphenyl)-piperazine dihydrochloride waste from all oxidizing agents and non-halogenated solvents.
Causality: Preventing accidental admixture with oxidizers eliminates the risk of exothermic degradation in the waste carboy[1]. Segregating halogenated waste ensures the disposal facility routes the container to an incinerator equipped with an HCl-neutralizing scrubber[4].
Step 2: Primary Containment
Action: Deposit solid waste (powders, contaminated filter paper) into a chemically compatible, sealable container, such as High-Density Polyethylene (HDPE).
Causality: The dihydrochloride salt can be hygroscopic. Tightly sealed containers prevent moisture ingress, which could otherwise lead to caking, localized hydrolysis, and degradation of the primary container[1].
Step 3: Labeling and Satellite Accumulation
Action: Label the container immediately with the exact chemical name, the words "Hazardous Waste," and the primary hazards ("Toxic/Irritant"). Log the accumulation start date.
Causality: Accurate labeling prevents unknown waste generation, which is a severe EPA violation under 40 CFR 261[5]. Store the container in a designated Satellite Accumulation Area (SAA) away from floor drains and direct heat sources[6].
Step 4: Final Destruction Routing
Action: Request a pickup from your institution's Environmental Health and Safety (EHS) department.
Causality: EHS will route the chemical to an EPA-certified facility capable of mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system[4].
Emergency Spill Response Protocol
In the event of a powder spill, immediate containment is required to prevent aerosolization and subsequent inhalation exposure.
Step-by-Step Clean-Up Methodology:
Evacuation & Source Control: Immediately evacuate personnel not wearing protective equipment from the spill area. Remove all potential ignition sources, as suspended organic dust presents a deflagration hazard[1][8].
Don PPE: Clean-up personnel must wear chemical-impermeable gloves, safety goggles, a lab coat, and a NIOSH-approved particulate respirator (N95 or higher) if dust formation is visible[8].
Dry Containment (Crucial Step): Use non-sparking tools to gently sweep up the powdered material. Do not use water during the initial bulk clean-up[8].
Causality: Adding water solubilizes the salt, creating a highly mobile, concentrated hazardous liquid that can easily breach floor drains and contaminate local waterways, violating environmental release regulations[5][8].
Transfer: Deposit the collected powder into a secure, sealable HDPE container[1].
Surface Decontamination: Once the bulk powder is removed, wipe the contaminated surface with a damp cloth. Place all contaminated wipes into the hazardous waste container[3].
Reporting: Notify the laboratory supervisor and Chemical Hygiene Officer (CHO) to document the incident per OSHA guidelines[9].
Spill Response Workflow Visualization
Figure 1: Emergency spill response and containment workflow for piperazine derivatives.
Regulatory Grounding & Compliance
Laboratory operations utilizing 1-(4-Ethoxyphenyl)-piperazine dihydrochloride must self-validate against two primary regulatory frameworks:
OSHA 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories): Mandates that all personnel handling this compound are trained on its specific hazards and that a Chemical Hygiene Plan (CHP) is actively maintained and accessible[6][7].
EPA 40 CFR 261.3 (Identification and Listing of Hazardous Waste): Generators of chemical waste must determine if the discarded chemical is classified as hazardous. Due to its toxicity and environmental persistence, piperazine dihydrochloride derivatives must not be discharged into the environment, drains, or soil, and must be processed by an approved waste disposal plant[5][8].
References
State of New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine Dihydrochloride." NJ.gov. Available at:[Link]
Skidmore College. "Hazardous Waste Management Policy and Guidelines for faculty and staff." Skidmore.edu. Available at:[Link]
Purdue University Chemistry. "CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES." Purdue.edu. Available at:[Link]
Austin Peay State University. "Chemical Hygiene Plan." APSU.edu. Available at:[Link]